Product packaging for N-Acetyl Tizanidine-d4(Cat. No.:)

N-Acetyl Tizanidine-d4

Cat. No.: B563353
M. Wt: 299.77 g/mol
InChI Key: NBGDKTHDTLEUQJ-CQOLUAMGSA-N
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Description

N-Acetyl Tizanidine-d4, also known as this compound, is a useful research compound. Its molecular formula is C11H10ClN5OS and its molecular weight is 299.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN5OS B563353 N-Acetyl Tizanidine-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=N1)NC2=C(C=CC3=NSN=C32)Cl)C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl Tizanidine-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-Acetyl Tizanidine-d4 is a deuterated, stable isotope-labeled analog of N-Acetyl Tizanidine, which is a metabolite of the centrally acting α2-adrenergic agonist, Tizanidine. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Tizanidine and its metabolites in biological matrices by mass spectrometry. Its use is critical in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ensuring accuracy and precision by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of its properties, analytical applications, and relevant experimental protocols.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application as an analytical standard.

PropertyValue
Chemical Formula C₁₁H₆D₄ClN₅OS
Molecular Weight 299.77 g/mol
CAS Number 1276602-33-5
Appearance Yellow solid
Purity (Typical) ≥99% (atom D)
HPLC Purity (Typical) ≥99%

Quantitative Applications in Mass Spectrometry

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical properties are nearly identical to the endogenous N-acetyl tizanidine metabolite, but its increased mass allows for clear differentiation in a mass spectrometer.

Bioanalytical Method Parameters

The following table outlines typical parameters for the quantification of Tizanidine in human plasma using a deuterated internal standard like this compound. These parameters are based on established and validated bioanalytical methods.

ParameterTypical Value/Method
Analytical Technique LC-MS/MS
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Extraction
Chromatographic Column C18 reverse-phase column
Mobile Phase A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Linearity Range 50 - 5000 pg/mL
Lower Limit of Quantification (LLOQ) 50 pg/mL

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for use as an internal standard.

Materials:

  • This compound solid standard

  • HPLC-grade methanol or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Accurately weigh a precise amount (e.g., 1 mg) of this compound.

  • Dissolve the weighed standard in a suitable solvent (e.g., methanol) in a volumetric flask to achieve a stock solution of a known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a working solution at a concentration appropriate for spiking into calibration standards and quality control samples (e.g., 10 ng/mL) by serial dilution.

  • Store stock and working solutions at -20°C in amber vials to prevent degradation.

Sample Preparation for LC-MS/MS Analysis of Tizanidine in Plasma

Objective: To extract Tizanidine from a plasma matrix and add the this compound internal standard for quantification.

Materials:

  • Human plasma samples (blank, calibration standards, QC samples, and unknown samples)

  • Tizanidine analytical standard

  • This compound internal standard working solution

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Reconstitution solvent (mobile phase)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

  • Spike the plasma with a small volume of the this compound working solution. For calibration standards and QCs, also spike with the appropriate concentration of Tizanidine standard.

  • Add the extraction solvent, vortex vigorously for 1-2 minutes, and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for Tizanidine Quantification

The following diagram illustrates the typical workflow for the quantification of Tizanidine in a biological sample using this compound as an internal standard.

G Experimental Workflow for Tizanidine Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with N-Acetyl Tizanidine-d4 (IS) Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for Tizanidine analysis using an internal standard.

Tizanidine's Mechanism of Action

While this compound is used as an analytical tool, understanding the mechanism of the parent drug, Tizanidine, is crucial for the context of its analysis. Tizanidine is a central α2-adrenergic agonist.

G Tizanidine Mechanism of Action Tizanidine Tizanidine Alpha2 Presynaptic α2-Adrenergic Receptor (Spinal Cord) Tizanidine->Alpha2 Agonist Inhibition Inhibition of Excitatory Amino Acid Release (e.g., Glutamate, Aspartate) Alpha2->Inhibition MotorNeuron Reduced Firing of Motor Neurons Inhibition->MotorNeuron Spasticity Reduction in Muscle Spasticity MotorNeuron->Spasticity

Caption: Tizanidine's mechanism for reducing muscle spasticity.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and clinical analysis. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of quantitative methods for Tizanidine and its metabolites. The protocols and data presented in this guide offer a solid foundation for the implementation of this compound in bioanalytical workflows, ultimately contributing to a better understanding of Tizanidine's pharmacology and its effective clinical use.

References

An In-depth Technical Guide to the Chemical Properties of N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Tizanidine-d4 is a deuterated analog of N-Acetyl Tizanidine, which is a known related compound of the centrally acting α2-adrenergic agonist, Tizanidine.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Tizanidine and its metabolites in complex biological matrices by mass spectrometry.[2] This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, analytical applications, and the putative biological signaling pathway of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its non-deuterated counterpart are summarized below. This data is crucial for its application in analytical methodologies and for understanding its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl-d4]-ethanone[3]
CAS Number 1276602-33-5[3]
Molecular Formula C₁₁H₆D₄ClN₅OS[3]
Molecular Weight 299.77 g/mol [3]
Appearance Yellow solid
Purity Typically >95% (HPLC)[4]
Storage Temperature -20°C[1]

Table 2: Chemical Properties of N-Acetyl Tizanidine (Non-deuterated)

PropertyValueReference
Chemical Name N-Acetyl Tizanidine[1]
CAS Number 173532-15-5[1]
Molecular Formula C₁₁H₁₀ClN₅OS[1]
Molecular Weight 295.75 g/mol [1]
Synonym Tizanidine USP Related Compound B[1]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the known synthesis of Tizanidine and its derivatives.[5] The following protocol outlines a potential multi-step synthesis.

Step 1: Synthesis of Deuterated Ethylenediamine (Ethylenediamine-d4)

Deuterated ethylenediamine can be prepared from commercially available deuterated starting materials or through isotopic exchange reactions. A common method involves the reduction of a dinitrile with a deuterium source.

  • Reactants: Succinonitrile, Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon).

  • Solvent: Anhydrous solvent such as Tetrahydrofuran (THF).

  • Procedure:

    • Succinonitrile is dissolved in anhydrous THF in a high-pressure reaction vessel containing a Palladium on carbon catalyst.

    • The vessel is purged with an inert gas (e.g., Argon) and then pressurized with Deuterium gas.

    • The reaction mixture is heated and stirred under pressure for several hours.

    • After the reaction is complete (monitored by GC-MS), the catalyst is filtered off.

    • The solvent is removed under reduced pressure to yield Ethylenediamine-d4.

    • Purification is achieved by distillation.

Step 2: Synthesis of Tizanidine-d4

This step involves the condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole with a suitable reagent to form the imidazoline ring using the synthesized Ethylenediamine-d4.[6]

  • Reactants: 4-amino-5-chloro-2,1,3-benzothiadiazole, 1-acetylimidazolidine-2-thione, Phosphorus oxychloride, Ethylenediamine-d4.

  • Procedure:

    • 4-amino-5-chloro-2,1,3-benzothiadiazole is reacted with 1-acetylimidazolidine-2-thione in the presence of phosphorus oxychloride to form an intermediate.

    • This intermediate is then reacted with the synthesized Ethylenediamine-d4 to yield Tizanidine-d4.[7]

    • The crude product is purified by column chromatography.

Step 3: Acetylation of Tizanidine-d4 to this compound

The final step is the acetylation of the deuterated Tizanidine.

  • Reactants: Tizanidine-d4, Acetic anhydride.

  • Solvent: A suitable aprotic solvent like Dichloromethane (DCM).

  • Procedure:

    • Tizanidine-d4 is dissolved in DCM.

    • Acetic anhydride is added dropwise to the solution at room temperature.

    • The reaction is stirred for several hours and monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

    • The resulting crude this compound is purified by flash chromatography to yield the final product.

Analytical Method for Tizanidine Quantification using this compound as an Internal Standard

This compound is ideally suited as an internal standard for the quantification of Tizanidine in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard).

    • Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Tizanidine: Q1/Q3 transition (e.g., m/z 254.0 -> 211.0).

      • This compound (IS): Q1/Q3 transition (e.g., m/z 300.0 -> 215.0).

    • Data Analysis: The concentration of Tizanidine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mandatory Visualizations

Signaling Pathway of Tizanidine

N-Acetyl Tizanidine is a derivative of Tizanidine, and while its specific pharmacological activity is not extensively documented, it is expected to interact with the same signaling pathway, potentially with different affinity or efficacy. Tizanidine is a centrally acting α2-adrenergic receptor agonist.[9][10] Its primary mechanism of action involves the presynaptic inhibition of motor neurons in the spinal cord.[11]

Tizanidine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Motor Neuron Tizanidine Tizanidine / this compound Alpha2_Receptor α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Calcium_Channel Voltage-gated Ca²⁺ Channel G_Protein->Calcium_Channel Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Synaptic Vesicle (Glutamate, Aspartate) Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channel->Calcium_Influx Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release Vesicle->Neurotransmitter_Release Postsynaptic_Receptor Glutamate/Aspartate Receptors Neurotransmitter_Release->Postsynaptic_Receptor Less binding Neuron_Excitation ↓ Reduced Neuronal Excitation Postsynaptic_Receptor->Neuron_Excitation

Caption: Proposed signaling pathway of Tizanidine and this compound.

Experimental Workflow for Tizanidine Quantification

The following diagram illustrates a typical workflow for the quantification of Tizanidine in plasma samples using this compound as an internal standard.

Tizanidine_Quantification_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Tizanidine Concentration Data_Processing->End

Caption: Experimental workflow for Tizanidine quantification in plasma.

Conclusion

This compound is a critical tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its stable isotope labeling allows for precise and accurate quantification of Tizanidine in biological systems. While detailed synthetic and pharmacological data on this compound itself is limited, this guide provides a robust framework based on the well-characterized parent compound, Tizanidine. The proposed synthetic route and analytical methods offer a practical starting point for laboratories working with this important muscle relaxant. Further research into the specific pharmacological profile of N-Acetyl Tizanidine could provide additional insights into the structure-activity relationships of this class of compounds.

References

Technical Guide: N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl Tizanidine-d4, a deuterium-labeled analog of N-Acetyl Tizanidine. This document is intended for professionals in research and drug development, offering key data, experimental considerations, and metabolic context.

Introduction

This compound is the deuterium-labeled form of N-Acetyl Tizanidine, a metabolite of the centrally acting α2-adrenergic agonist, Tizanidine.[1][] Tizanidine is a muscle relaxant used to manage spasticity.[3] Due to its extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, understanding its pharmacokinetic profile is crucial for clinical use.[4][5] Deuterium-labeled internal standards like this compound are indispensable tools in bioanalytical assays, particularly mass spectrometry, for the accurate quantification of metabolites in biological matrices.[6] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte of interest, but is mass-shifted, allowing for precise measurement.

Physicochemical Properties and Quantitative Data

The key quantitative data and physicochemical properties of this compound are summarized below. This information is critical for method development, standard preparation, and data analysis.

PropertyValueReference(s)
CAS Number 1276602-33-5[7][8][9]
Molecular Formula C₁₁H₆D₄ClN₅OS[6][7][10]
Molecular Weight 299.77 g/mol [7][8][10]
Purity (by HPLC) 99.1%[7]
Isotopic Enrichment 99 atom % D[7]
Appearance Yellow Solid[7]
Synonyms 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl-d4]-ethanone[7]

Experimental Protocols and Methodologies

While specific proprietary synthesis protocols are not publicly available, the primary application of this compound is as an internal standard (IS) in quantitative bioanalysis. Below is a detailed, representative methodology for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay to quantify the Tizanidine metabolite, N-Acetyl Tizanidine, in a biological matrix like plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw plasma samples and calibration standards/quality control samples at room temperature.

  • Spiking with Internal Standard: To 100 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 50 ng/mL in methanol) to achieve a final IS concentration of 5 ng/mL. Vortex for 10 seconds.

  • Protein Precipitation/Lysis: Add 200 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for both N-Acetyl Tizanidine and this compound would need to be optimized. For example:

    • N-Acetyl Tizanidine: Q1 Precursor Ion (e.g., m/z 296.0) -> Q3 Product Ion (e.g., m/z 238.0)

    • This compound (IS): Q1 Precursor Ion (e.g., m/z 300.0) -> Q3 Product Ion (e.g., m/z 242.0)

  • Quantification: The concentration of N-Acetyl Tizanidine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations.

Metabolic Pathway of Tizanidine

Tizanidine undergoes extensive hepatic metabolism, with less than 3% of the parent drug excreted unchanged in the urine.[4] The primary enzyme responsible for its metabolism is Cytochrome P450 1A2 (CYP1A2).[3][4][5] Inhibition of CYP1A2 can significantly increase Tizanidine plasma concentrations, leading to potential adverse effects. The metabolic pathway involves several transformations, leading to inactive metabolites. N-Acetyl Tizanidine is one such metabolite, and its formation is a key step in the overall clearance of the drug.

Tizanidine_Metabolism cluster_metabolism Hepatic Metabolism Tizanidine Tizanidine CYP1A2 CYP1A2 Enzyme (Liver) Tizanidine->CYP1A2 N_Acetyl_Tizanidine N-Acetyl Tizanidine Tizanidine->N_Acetyl_Tizanidine Metabolism Metabolites Inactive Metabolites Excretion Renal Excretion Metabolites->Excretion CYP1A2->N_Acetyl_Tizanidine Catalyzes N_Acetyl_Tizanidine->Metabolites

Caption: Metabolic pathway of Tizanidine to inactive metabolites.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical bioanalytical study using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing start_node Start: Receive Biological Samples (e.g., Plasma) A Sample Aliquoting & Thawing start_node->A process_node process_node is_node Prepare & Add Internal Standard (this compound) B Protein Precipitation is_node->B analysis_node analysis_node end_node End: Report Final Concentrations A->is_node C Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Generate Standard Curve E->F G Calculate Analyte/IS Peak Area Ratios E->G H Interpolate Sample Concentrations F->H G->H H->end_node

Caption: Bioanalytical workflow using this compound.

References

N-Acetyl Tizanidine-d4: A Technical Guide to its Mechanistic Context and Analytical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of N-Acetyl Tizanidine-d4, focusing on its mechanistic role as understood through its parent compound, tizanidine, and its primary application in modern analytical methodologies. While this compound itself is not pharmacologically active, a thorough understanding of tizanidine's mechanism of action is crucial for its contextualization as a metabolite and its use as a deuterated internal standard in pharmacokinetic and metabolic studies.

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury. Its therapeutic effects are mediated by its interaction with specific receptors in the central nervous system, leading to a reduction in muscle tone and spasm frequency. This guide will delve into the molecular pharmacology of tizanidine, its metabolic fate, and the vital role of this compound in the precise quantification of tizanidine and its metabolites.

Core Mechanism of Action: The Role of Tizanidine

The pharmacological effects relevant to this compound are rooted in the mechanism of its parent compound, tizanidine. Tizanidine functions primarily as an agonist at α2-adrenergic receptors in the central nervous system.[1] This interaction is the cornerstone of its muscle relaxant properties.

α2-Adrenergic Receptor Agonism

Tizanidine's agonism at presynaptic α2-adrenergic receptors on spinal interneurons is the principal driver of its therapeutic effect.[2] Activation of these receptors inhibits the release of excitatory amino acids, such as glutamate and aspartate, from nerve terminals in the spinal cord.[1] This reduction in excitatory neurotransmission leads to a decrease in the firing rate of alpha motor neurons, resulting in diminished muscle spasticity. Tizanidine's action is most pronounced on polysynaptic pathways in the spinal cord.[2]

The α2-adrenergic receptor has three main subtypes: α2A, α2B, and α2C. Tizanidine exhibits a degree of selectivity for these subtypes, which may contribute to its specific clinical profile.

Signaling Pathway

Upon binding to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), tizanidine initiates an intracellular signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release.

G_protein_signaling cluster_presynaptic Presynaptic Terminal Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor (GPCR) Tizanidine->Alpha2_Receptor binds G_Protein Gi/o Protein (αβγ subunits) Alpha2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase (Inactive) G_Protein->Adenylyl_Cyclase inhibits Calcium_Channel Voltage-gated Ca²⁺ Channel G_Protein->Calcium_Channel inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP reduces conversion ATP ATP ATP->Adenylyl_Cyclase Vesicle Synaptic Vesicle (Glutamate) Neurotransmitter_Release ↓ Glutamate Release Vesicle->Neurotransmitter_Release Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channel->Calcium_Influx Calcium_Influx->Vesicle reduces fusion

Caption: Tizanidine's α2-Adrenergic Receptor Signaling Pathway.

Quantitative Data

The binding affinity of tizanidine for α-adrenergic receptor subtypes has been quantified in various studies. This data highlights its selectivity and potency.

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
α2-Adrenergic20 nMRat Brain[3]
Imidazoline1 nMRat Kidney[3]

Note: Tizanidine also shows a high affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.

The metabolites of tizanidine, including N-Acetyl Tizanidine, are known to have very little pharmacological activity.[3]

Metabolism of Tizanidine and the Role of this compound

Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[4][5] This metabolic process leads to the formation of several metabolites, including N-Acetyl Tizanidine. These metabolites are considered to be inactive and do not contribute significantly to the therapeutic effects of the drug.[4]

Tizanidine_Metabolism Tizanidine Tizanidine CYP1A2 CYP1A2 (Liver) Tizanidine->CYP1A2 Metabolism Metabolites Inactive Metabolites (including N-Acetyl Tizanidine) CYP1A2->Metabolites Excretion Renal Excretion Metabolites->Excretion LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (contains Tizanidine) IS Add N-Acetyl Tizanidine-d4 (IS) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data Data Analysis (Peak Area Ratio & Quantification) MSMS->Data

References

Technical Guide: N-Acetyl Tizanidine-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of N-Acetyl Tizanidine-d4. This deuterated analog of an N-acetyl derivative of Tizanidine serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the key specifications, experimental protocols for its analysis, and relevant biological pathways.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this compound, as would be presented in a Certificate of Analysis.

ParameterSpecificationMethod
Identity
Chemical Name1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone-
Molecular FormulaC₁₁H₆D₄ClN₅OSMass Spectrometry
Molecular Weight299.77 g/mol Mass Spectrometry
Purity
Chemical Purity≥98%HPLC
Isotopic Enrichment
Deuterium Incorporation≥99 atom % DMass Spectrometry / NMR
Physical Properties
AppearanceYellow SolidVisual Inspection

Caption: Summary of typical specifications for this compound.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized to achieve good separation, a common starting point is a gradient elution.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.

    • Prepare working solutions of the sample at a concentration suitable for UV detection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: As determined by UV spectral analysis of Tizanidine, typically around 230 nm or 318 nm.[1][2]

  • Analysis:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

  • Calculation of Purity:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to confirm the molecular weight and determine the isotopic purity of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • Liquid chromatography system for sample introduction (optional but recommended)

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, to improve ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-500

    • Resolution: High resolution mode (>10,000)

    • Tune the instrument according to the manufacturer's recommendations.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire the mass spectrum.

  • Data Interpretation:

    • Identity Confirmation: Compare the observed accurate mass of the protonated molecule [M+H]⁺ with the theoretical exact mass of C₁₁H₇D₄ClN₅OS⁺. The mass difference should be within a few ppm.

    • Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak cluster. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d4) are used to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to provide additional information on the extent of deuteration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons at the 4 and 5 positions of the imidazoline ring, compared to the spectrum of the non-deuterated analog, confirms deuteration at these sites.

    • The remaining proton signals (e.g., from the acetyl group and the aromatic ring) should be consistent with the expected structure.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon signals should be consistent with the structure of N-Acetyl Tizanidine. The signals for the deuterated carbons may be broadened or show splitting due to C-D coupling.

  • Structure Elucidation: The chemical shifts, splitting patterns, and integration of the observed signals are used to confirm the overall chemical structure.

Signaling Pathways and Metabolism

The following diagrams illustrate the mechanism of action and metabolic pathway of the parent compound, Tizanidine, which provides context for the use of this compound in research.

Tizanidine_Mechanism_of_Action Tizanidine Tizanidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor Agonist G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreased Production Neurotransmitter_Release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate, Aspartate) cAMP->Neurotransmitter_Release Leads to Muscle_Relaxation Muscle Relaxation Neurotransmitter_Release->Muscle_Relaxation Results in

Caption: Tizanidine's mechanism of action as an alpha-2 adrenergic agonist.

Tizanidine acts as an agonist at alpha-2 adrenergic receptors in the central nervous system. This activation leads to the inhibition of the release of excitatory neurotransmitters, resulting in muscle relaxation.

Tizanidine_Metabolism Tizanidine Tizanidine CYP1A2 CYP1A2 Enzyme (Liver) Tizanidine->CYP1A2 Metabolized by Inactive_Metabolites Inactive Metabolites CYP1A2->Inactive_Metabolites Forms Excretion Renal and Fecal Excretion Inactive_Metabolites->Excretion Undergoes

Caption: Primary metabolic pathway of Tizanidine.

Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of inactive metabolites that are then excreted.[3][4]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the analysis and certification of a batch of this compound.

Analysis_Workflow Start Receive N-Acetyl Tizanidine-d4 Batch Sample_Prep Sample Preparation (Dissolution) Start->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis NMR_Analysis NMR Spectroscopy Sample_Prep->NMR_Analysis Data_Review Data Review and Comparison to Specifications HPLC_Analysis->Data_Review MS_Analysis->Data_Review NMR_Analysis->Data_Review Data_Review->Start Fail CoA_Generation Generate Certificate of Analysis Data_Review->CoA_Generation Pass End Batch Release CoA_Generation->End

Caption: General workflow for the analytical certification of this compound.

References

A Technical Guide to N-Acetyl Tizanidine-d4 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Acetyl Tizanidine-d4, a deuterated analog of an N-acetyl derivative of Tizanidine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction to Tizanidine and its Deuterated Analog

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2, into largely inactive metabolites.[1][2] In the quantitative analysis of tizanidine in biological matrices, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by correcting for variability during sample preparation and analysis. This compound is a synthetic, deuterated derivative of N-Acetyl Tizanidine, designed for use as an internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Specifications

A number of commercial suppliers offer this compound for research purposes. The table below summarizes key quantitative data from various suppliers.

SupplierCatalog NumberPurityIsotopic EnrichmentMolecular FormulaMolecular Weight ( g/mol )CAS Number
MedChemExpressHY-141725SNot specifiedNot specifiedC₁₁H₆D₄ClN₅OS299.771276602-33-5
ESS Chem Co.ESS027899.1% (HPLC)99 atom % DC₁₁H₆D₄ClN₅OS299.771276602-33-5
PharmaffiliatesPA STI 003680High PurityNot specifiedC₁₁H₆D₄ClN₅OS299.771276602-33-5
LGC StandardsTRC-A188872-10MGNot specifiedNot specifiedC₁₁H₆D₄ClN₅OS299.771276602-33-5
Artis StandardsAA0278Not specifiedNot specifiedNot specifiedNot specified1276602-33-5

Bioanalytical Experimental Protocol

The following is a detailed, representative protocol for the quantification of tizanidine in human plasma using this compound as an internal standard. This protocol is based on established LC-MS/MS methodologies for tizanidine analysis and has been adapted to incorporate the specified internal standard.[3][4]

Materials and Reagents
  • Tizanidine Hydrochloride reference standard

  • This compound (internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ethyl acetate

  • Deionized water

Preparation of Stock and Working Solutions
  • Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Tizanidine Hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the tizanidine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound) to each tube, except for blank samples.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 series or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic or a suitable gradient for optimal separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tizanidine: m/z 254.1 → 211.1this compound: m/z 300.1 → 211.1 (projected)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of tizanidine to the internal standard (this compound) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of tizanidine in the QC and unknown samples from the calibration curve.

Tizanidine Metabolism and Bioanalytical Workflow

Tizanidine is primarily metabolized in the liver by CYP1A2.[2] While N-acetylation of tizanidine is not a major reported metabolic pathway, N-Acetyl Tizanidine is recognized as a derivative or related compound.[5] Therefore, this compound serves as an excellent synthetic internal standard for bioanalytical assays.

The following diagram illustrates a typical bioanalytical workflow for the quantification of tizanidine in a biological matrix using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound (IS) plasma->is_spike lle Liquid-Liquid Extraction is_spike->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification of Tizanidine calibration->quantification

Caption: Bioanalytical workflow for tizanidine quantification.

The following diagram illustrates the primary metabolic pathway of tizanidine via the CYP1A2 enzyme.

Tizanidine_Metabolism Tizanidine Tizanidine CYP1A2 CYP1A2 (Liver Microsomes) Tizanidine->CYP1A2 Metabolism Metabolites Inactive Metabolites CYP1A2->Metabolites

Caption: Primary metabolic pathway of tizanidine.

References

Technical Guide: N-Acetyl Tizanidine-d4 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on N-Acetyl Tizanidine-d4, a deuterated analog of N-Acetyl Tizanidine. It is intended for use in research and development, particularly as an internal standard in quantitative bioanalytical methods.

Compound Overview

N-Acetyl Tizanidine is a known impurity and metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant. The deuterated form, this compound, serves as an ideal internal standard for chromatographic assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of N-Acetyl Tizanidine in biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, correcting for variations during sample processing and analysis.[1]

Quantitative Data Summary

The key quantitative properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

PropertyThis compoundN-Acetyl Tizanidine
Molecular Weight 299.77 g/mol [2]295.75 g/mol [3]
Molecular Formula C₁₁H₆D₄ClN₅OS[2]C₁₁H₁₀ClN₅OS[3]
CAS Number 1276602-33-5[2]173532-15-5[3]

Application in Bioanalytical Methods

This compound is primarily designed for use as an internal standard in bioanalytical methods for the quantification of N-Acetyl Tizanidine. The following section outlines a representative experimental protocol for the analysis of this compound in human plasma using LC-MS/MS. This protocol is based on established methods for the parent drug, tizanidine, and represents a typical workflow for such an analysis.[4][5][6]

Experimental Protocol: Quantification of N-Acetyl Tizanidine in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of N-Acetyl Tizanidine in human plasma samples using this compound as an internal standard.

2.1.1 Materials and Reagents

  • N-Acetyl Tizanidine (analyte) reference standard

  • This compound (internal standard)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Diethylether or Methyl tert-butyl ether (MTBE) for extraction

2.1.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4]

2.1.3 Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyl Tizanidine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-Acetyl Tizanidine stock solution in 50:50 methanol/water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2.1.4 Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Alkalinize the samples by adding 50 µL of 0.1 M NaOH.

  • Add 1 mL of the extraction solvent (e.g., diethylether).

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2.1.5 LC-MS/MS Conditions

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate with 0.1% formic acid (e.g., 55:45 v/v).[4]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM transitions would need to be optimized experimentally. For N-Acetyl Tizanidine (MW 295.75), the precursor ion [M+H]⁺ would be m/z 296. For this compound (MW 299.77), the precursor ion [M+H]⁺ would be m/z 300. Product ions would be determined by infusion and fragmentation experiments.

2.1.6 Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for bioanalytical method validation.[7][8] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Diagrams and Workflows

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard like this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Analyte) Spike Spiking Plasma->Spike IS Internal Standard (this compound) IS->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC HPLC Separation (C18 Column) Evap->LC MS Mass Spectrometry (MRM Detection) LC->MS Peak Peak Integration (Analyte & IS) MS->Peak Ratio Calculate Peak Area Ratio (Analyte/IS) Peak->Ratio Calib Calibration Curve (Ratio vs. Concentration) Ratio->Calib Quant Quantification of Unknowns Calib->Quant cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data cluster_data

Bioanalytical workflow for quantification.
Rationale for Using a Stable Isotope-Labeled (SIL) Internal Standard

The use of a SIL internal standard is critical for mitigating variability during sample processing and analysis. The following diagram illustrates this logical relationship.

SIL_Rationale Var1 Inconsistent Extraction Recovery Comp1 Analyte and IS experience similar losses during extraction. Var1->Comp1 Var2 Matrix Effects (Ion Suppression/Enhancement) Comp2 Analyte and IS are affected similarly by matrix. Var2->Comp2 Var3 Instrumental Drift Comp3 Ratio of Analyte/IS remains constant despite drift. Var3->Comp3 SIL Stable Isotope-Labeled Internal Standard (e.g., this compound) Result Accurate & Precise Quantification SIL->Result Comp1->Result Comp2->Result Comp3->Result

Rationale for using a SIL internal standard.

References

Technical Guide: Stability of N-Acetyl Tizanidine-d4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide on the stability of N-Acetyl Tizanidine-d4 based on publicly available data for its parent compound, Tizanidine Hydrochloride, and general principles of N-acetylated compound stability. No specific stability studies for this compound have been identified in the public domain. The information herein is intended to guide researchers, scientists, and drug development professionals in handling and assessing the stability of this analytical standard.

Introduction

This compound is the deuterated N-acetylated metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant. As a deuterated compound, it serves as a critical internal standard for the accurate quantification of N-Acetyl Tizanidine in biological matrices during pharmacokinetic and metabolic studies. The stability of such internal standards in solution is paramount for ensuring the precision, accuracy, and reliability of bioanalytical methods. Degradation of the standard can lead to erroneous quantification and misinterpretation of study results.

This guide summarizes the known stability profile of the parent drug, Tizanidine, under various stress conditions and provides recommended protocols for assessing the stability of this compound in solution.

Inferred Stability Profile from Tizanidine Hydrochloride

Forced degradation studies on Tizanidine Hydrochloride provide valuable insights into the potential vulnerabilities of its derivatives. While some studies conclude that Tizanidine is relatively stable under hydrolytic (acidic and basic), oxidative, and thermal stress, it shows significant susceptibility to photolytic degradation.[1] It has also been noted that Tizanidine is significantly more stable in its solid state than in solution.[2][3]

The following table summarizes results from various forced degradation studies performed on Tizanidine HCl. These conditions are typically used to identify potential degradation pathways and develop stability-indicating analytical methods.

Stress ConditionReagent/MethodObservationPotential Degradation (%)Reference
Acid Hydrolysis 0.1N - 1N HCl, heated (e.g., 80°C for 1 hr)Generally stable, minimal degradation reported.< 10%[1][2]
Base Hydrolysis 0.1N - 1N NaOH, heated (e.g., 80°C for 1 hr)Generally stable, minimal degradation reported.< 10%[1][2]
Oxidation 3% - 30% H₂O₂, heated (e.g., 80°C for 1 hr)Generally stable, minimal degradation reported.< 10%[1][2]
Thermal Degradation Dry heat (e.g., 80°C)Stable.~0.06%[4]
Photodegradation UV-C Light Exposure (7 days)Significant degradation observed.~55.16%[5][6][7]

Note: Degradation percentages can vary based on the exact experimental conditions (reagent concentration, temperature, duration of exposure).

Photostability is a critical concern. Studies have shown that approximately 55.16% of Tizanidine degraded after 7 days of exposure to UV-C light.[5][7] This reaction followed zero-order kinetics, and five distinct degradation products were identified with m/z values of 236, 268, 184, 186, and 216.[5][6][7] This suggests that solutions containing this compound should be protected from light during preparation, storage, and analysis.

Experimental Protocols for Stability Assessment

The following protocols are adapted from validated stability-indicating methods developed for Tizanidine and can be applied to assess the stability of this compound solutions.

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[8]

  • Working Solutions: Dilute the stock solution with the appropriate solvent or matrix (e.g., mobile phase, plasma) to obtain working solutions at concentrations relevant to the intended analytical range.

Subject the working solution (e.g., 40 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: Mix the solution with an equal volume of 1N HCl and incubate in a water bath at 80°C for 60 minutes. After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.[2]

  • Base Hydrolysis: Mix the solution with an equal volume of 1N NaOH and incubate in a water bath at 80°C for 60 minutes. After incubation, cool and neutralize with an equivalent amount of 1N HCl.[2]

  • Oxidative Degradation: Mix the solution with an equal volume of 30% H₂O₂ and incubate in a water bath at 80°C for 60 minutes.[2]

  • Photolytic Degradation: Expose the solution in a transparent container to UV light (e.g., UV-C at 254 nm) for a defined period (e.g., 7 days), alongside a control sample protected from light.[5][6]

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for a defined period.

A validated stability-indicating chromatographic method, such as RP-HPLC with UV or mass spectrometric detection, is required.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][3]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as 20mM KH₂PO₄ (pH 3.5) and methanol (30:70 v/v) or acetonitrile and phosphate buffer (20:80 v/v, pH 3.0).[2]

    • Flow Rate: 0.8 - 1.0 mL/min.[2]

    • Detection: UV detector at an appropriate wavelength (e.g., 230 nm or 315 nm) or a mass spectrometer.[2]

  • Analysis: Analyze the stressed samples against a freshly prepared, unstressed control solution. The method should be able to separate the intact this compound peak from any potential degradation products.

Visualizations: Workflows and Pathways

The following diagrams illustrate the recommended workflow for stability testing and the potential metabolic context of N-Acetyl Tizanidine.

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) work Prepare Working Solution (e.g., 40 µg/mL in Diluent) stock->work acid Acid Hydrolysis (1N HCl, 80°C) work->acid base Base Hydrolysis (1N NaOH, 80°C) work->base oxi Oxidation (30% H₂O₂, 80°C) work->oxi photo Photolysis (UV-C Light) work->photo thermal Thermal (Dry Heat, 80°C) work->thermal hplc RP-HPLC-UV/MS Analysis acid->hplc base->hplc oxi->hplc photo->hplc thermal->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data report Stability Report data->report

Caption: Proposed workflow for forced degradation stability testing of this compound.

G cluster_info Tizanidine Tizanidine Metabolite N-Acetyl Tizanidine (Metabolite) Tizanidine->Metabolite Phase I / Phase II Metabolism CYP1A2 CYP1A2-mediated Metabolism Degradation Potential Degradation Products (e.g., Hydrolysis, Photolysis) Metabolite->Degradation NAT N-Acetyltransferase (NAT) Enzyme Standard This compound (Internal Standard) Standard->Degradation Stress Chemical / Physical Stress (Light, pH, Heat)

Caption: Metabolic context and potential degradation pathways for this compound.

Recommendations for Handling and Storage

Based on the available data for the parent compound and general chemical principles, the following best practices are recommended for solutions of this compound:

  • Protection from Light: Store all solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Temperature Control: Store stock and working solutions under refrigerated (2-8°C) or frozen (-20°C or lower) conditions to minimize degradation over time. Long-term stability studies should be conducted to establish appropriate storage durations.

  • pH Considerations: Use buffered solutions when possible, as extreme pH conditions, especially when combined with heat, could potentially lead to hydrolysis, although the parent drug appears relatively stable.

  • Solvent Selection: The choice of solvent can impact stability. Initial stability tests should be performed in the specific solvent system used for the analytical method. Common solvents like methanol and acetonitrile are typically appropriate.

By following these guidelines and performing a thorough stability assessment, researchers can ensure the integrity of this compound as an internal standard, leading to reliable and accurate bioanalytical results.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tizanidine in Human Plasma using N-Acetyl Tizanidine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tizanidine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. N-Acetyl Tizanidine-d4 is employed as the internal standard to ensure accuracy and precision.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity associated with various neurological disorders.[1] Accurate determination of tizanidine concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the rapid and reliable quantification of tizanidine in human plasma, utilizing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.

The method employs a simple liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Analytes: Tizanidine Hydrochloride (Reference Standard), this compound (Internal Standard)

  • Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate, Diethyl Ether, Human Plasma (drug-free, sourced from a certified vendor)

  • Labware: Polypropylene tubes, microcentrifuge tubes, analytical balance, volumetric flasks, pipettes.

Instrumentation
  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent

  • Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Tizanidine: Accurately weigh and dissolve the reference standard in methanol to obtain a final concentration of 1 mg/mL.

    • This compound (IS): Accurately weigh and dissolve the internal standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare serial dilutions of the tizanidine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all samples except the blank.

  • Vortex mix for 10 seconds.

  • Add 500 µL of diethyl ether.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnZorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[2]
Mobile PhaseA: 10 mM Ammonium Acetate + 0.1% Formic Acid in WaterB: Methanol[3]
GradientIsocratic: 55% B[3]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Run Time3.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Positive
Nebulizer Pressure40 psi
Drying Gas Flow9 L/min
Drying Gas Temperature325°C
Capillary Voltage4000 V
Scan TypeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Tizanidine254.044.0[3]20013530
This compound (IS)300.1241.120014035

Data Presentation and Performance Characteristics

The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

Table 4: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Tizanidine0.05 - 50> 0.995

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ0.05< 1585 - 115< 1585 - 115
Low QC0.15< 1585 - 115< 1585 - 115
Mid QC7.5< 1585 - 115< 1585 - 115
High QC40< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Diethyl Ether vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Extract Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Tizanidine calibration->quantification

Caption: LC-MS/MS workflow for tizanidine quantification.

Tizanidine Metabolism Pathway

Tizanidine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1][4]

G Tizanidine Tizanidine Metabolites Inactive Metabolites Tizanidine->Metabolites Metabolism CYP1A2 CYP1A2 (Liver) CYP1A2->Tizanidine Acts on

Caption: Primary metabolic pathway of tizanidine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of tizanidine in human plasma. The use of this compound as an internal standard ensures the reliability of the results by compensating for potential variations during sample preparation and analysis. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.

References

Application Note: Quantitative Analysis of Tizanidine and its Major Metabolites in Human Plasma using LC-MS/MS with N-Acetyl Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of Tizanidine and its two major metabolites, 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole and 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole, in human plasma. The method utilizes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with N-Acetyl Tizanidine-d4 as a stable isotope-labeled internal standard. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data, including calibration curve parameters, accuracy, and precision, are provided to demonstrate the method's performance. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Tizanidine.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1] Due to its significant first-pass metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, monitoring the parent drug and its major metabolites is crucial for comprehensive pharmacokinetic assessment. The two primary metabolites are largely inactive.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] This application note provides a robust LC-MS/MS method for the simultaneous quantification of Tizanidine and its key metabolites in human plasma.

Tizanidine Metabolism

Tizanidine undergoes extensive hepatic metabolism, with the primary enzyme responsible being CYP1A2. This process leads to the formation of several metabolites, the two most abundant being 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole (Metabolite 1) and 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole (Metabolite 2).

G Tizanidine Tizanidine CYP1A2 CYP1A2 Tizanidine->CYP1A2 Metabolite1 Metabolite 1 (5-chloro-4-(2-imidazolin-4-on-2-ylamino)- 2,1,3-benzothiadiazole) Metabolite2 Metabolite 2 (5-chloro-4-(guanidino)-2,1,3-benzothiadiazole) CYP1A2->Metabolite1 CYP1A2->Metabolite2

Tizanidine Metabolic Pathway

Experimental Protocol

Materials and Reagents
  • Tizanidine hydrochloride reference standard

  • 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole reference standard

  • 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tizanidine, Metabolite 1, Metabolite 2, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tizanidine, Metabolite 1, and Metabolite 2 stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation (Solid Phase Extraction)

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 spe SPE Cartridge (Condition & Equilibrate) vortex1->spe load Load Sample spe->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

LC-MS/MS Sample Preparation Workflow
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Tizanidine 254.0211.025
Metabolite 1 268.0225.028
Metabolite 2 227.0184.030
This compound (IS) 300.2257.227

Results and Discussion

Method Validation

The described method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The following tables present representative data that would be expected from a validated method.

Table 4: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Tizanidine 0.1 - 100> 0.9951/x²
Metabolite 1 0.1 - 100> 0.9951/x²
Metabolite 2 0.1 - 100> 0.9951/x²

Table 5: Accuracy and Precision of Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Tizanidine LQC0.3< 10± 10< 10± 10
MQC30< 10± 10< 10± 10
HQC80< 10± 10< 10± 10
Metabolite 1 LQC0.3< 10± 10< 10± 10
MQC30< 10± 10< 10± 10
HQC80< 10± 10< 10± 10
Metabolite 2 LQC0.3< 10± 10< 10± 10
MQC30< 10± 10< 10± 10
HQC80< 10± 10< 10± 10

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Tizanidine and its two major metabolites in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method. The described sample preparation, chromatographic, and mass spectrometric conditions are designed to provide a robust and reliable assay suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The provided tables of representative data serve as a benchmark for method performance.

References

Application Notes and Protocols for N-Acetyl Tizanidine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of N-Acetyl Tizanidine-d4 from biological matrices, primarily human plasma. The methodologies described are based on established bioanalytical techniques for tizanidine and similar small molecules.[1][2][3][4] this compound is a deuterated stable isotope-labeled version of N-Acetyl Tizanidine, which is a metabolite of the muscle relaxant tizanidine.[5][6] Deuterated analogs are crucial as internal standards in quantitative bioanalysis to improve accuracy and precision.[7][8]

Principle and Scope

This application note describes three common sample preparation techniques for the extraction of this compound from human plasma prior to quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Protein Precipitation (PP): A rapid and simple method for removing the bulk of proteins from the sample.[4]

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its partitioning between two immiscible liquid phases.[1][2][9]

  • Solid-Phase Extraction (SPE): A chromatographic technique used to isolate the analyte from a complex matrix by retaining it on a solid sorbent.[10]

The choice of method will depend on the required sample cleanliness, sensitivity, and throughput. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials and Reagents

  • Analytes: this compound, Tizanidine-d4 (as internal standard, if required).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Diethyl Ether, Methyl tert-butyl ether (MTBE) - all HPLC or LC-MS grade.

  • Acids and Bases: Formic acid, Acetic acid, Ammonium hydroxide.

  • Reagents: Zinc Sulfate, Trichloroacetic acid (TCA), Perchloric acid (PCA).[11]

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • SPE Cartridges: Mixed-mode cation exchange or reversed-phase (e.g., Oasis MCX, Oasis HLB).

  • Equipment: Centrifuge, vortex mixer, sample concentrator (e.g., nitrogen evaporator), analytical balance, pH meter, LC-MS/MS system.

LC-MS/MS Analysis

While the primary focus of this document is sample preparation, the following are suggested starting parameters for LC-MS/MS analysis of this compound.

Liquid Chromatography Conditions
ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Conditions

The Multiple Reaction Monitoring (MRM) transitions for this compound must be determined by direct infusion of a standard solution into the mass spectrometer. However, based on the known fragmentation of tizanidine and the addition of an acetyl group and four deuterium atoms, the following are predicted transitions. The molecular weight of this compound is approximately 299.77 g/mol .[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 300.1To be determinedTo be optimized
Tizanidine-d4 (Internal Standard) 258.1To be determinedTo be optimized

Note: The precursor ion will be [M+H]+. The product ions will result from the fragmentation of the parent molecule. A common fragmentation for N-acetylated compounds is the neutral loss of the acetyl group.

Experimental Protocols

Protocol 1: Protein Precipitation (PP)

This method is fast but may result in significant matrix effects. Acetonitrile is a common and effective precipitating agent.[4]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (ACN).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex briefly, centrifuge, and inject into the LC-MS/MS system.

plasma 100 µL Plasma add_acn Add 300 µL Cold ACN plasma->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PP and is effective for a wide range of compounds.[1][2][3]

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 25 µL of 0.1 M NaOH or ammonium hydroxide to basify the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of MTBE and diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex briefly, centrifuge, and inject into the LC-MS/MS system.

plasma 100 µL Plasma basify Basify Sample plasma->basify add_solvent Add 1 mL Extraction Solvent basify->add_solvent vortex Vortex 5 min add_solvent->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

SPE generally provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[6][10] A mixed-mode cation exchange sorbent is recommended for basic compounds like tizanidine and its derivatives.

  • Pre-treat Sample: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid.

  • Condition Cartridge: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of MeOH.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.

  • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

pretreat Pre-treat Plasma condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry_recon Dry and Reconstitute elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject

Figure 3: Solid-Phase Extraction Workflow.

Data Presentation

The following table summarizes typical performance data for the analysis of tizanidine in human plasma using different sample preparation methods. This data is compiled from multiple sources and should be considered representative.[1][2][12][13][14][15] Similar performance would be expected for this compound.

ParameterProtein Precipitation (ACN)Liquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range 0.1 - 100 ng/mL0.05 - 50 ng/mL0.01 - 20 ng/mL
LLOQ ~0.1 ng/mL~0.05 ng/mL[1][9]~0.01 ng/mL
Recovery (%) > 85%70 - 95%> 90%
Matrix Effect (%) 15 - 30%5 - 20%< 10%
Intra-day Precision (%RSD) < 15%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 10%< 10%
Accuracy (%) 85 - 115%90 - 110%95 - 105%

Conclusion

The choice of sample preparation method for this compound analysis is a critical step that impacts the quality and reliability of the results.

  • Protein Precipitation is a high-throughput method suitable for early-stage discovery studies where speed is prioritized over sample cleanliness.

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness, recovery, and throughput, making it suitable for many bioanalytical applications.[13]

  • Solid-Phase Extraction provides the cleanest samples, minimizing matrix effects and maximizing sensitivity, which is ideal for validation studies and clinical sample analysis where the highest data quality is required.[10]

Each protocol should be validated in the target matrix to ensure it meets the specific requirements of the assay for accuracy, precision, selectivity, and sensitivity.

start Start: Sample Analysis Requirement throughput High Throughput Needed? start->throughput sensitivity High Sensitivity Needed? throughput->sensitivity No pp Use Protein Precipitation throughput->pp Yes balance Balance of Speed & Cleanliness? sensitivity->balance No spe Use Solid-Phase Extraction sensitivity->spe Yes balance->pp No lle Use Liquid-Liquid Extraction balance->lle Yes

Figure 4: Method Selection Logic.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl Tizanidine-d4 in a biological matrix, such as human plasma. Tizanidine is a muscle relaxant that undergoes metabolism to form N-Acetyl Tizanidine. The use of a deuterated internal standard, this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing. This method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used for the management of spasticity.[1][2] Accurate measurement of its metabolites is essential for pharmacokinetic and drug metabolism studies. N-Acetyl Tizanidine is a known metabolite of Tizanidine. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry as they exhibit similar chemical and physical properties to the analyte, eluting at nearly the same chromatographic retention time, which helps to compensate for variability during sample preparation and analysis. This document provides a detailed protocol for the detection of this compound, which can be adapted for the quantification of N-Acetyl Tizanidine in various research applications.

Experimental

Materials and Reagents
  • This compound standard (Molecular Formula: C₁₁H₆D₄ClN₅OS, Molecular Weight: 299.77)

  • Tizanidine and its non-deuterated N-acetyl metabolite for method development and validation

  • High-purity water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended for the extraction of this compound from plasma samples. The following is a general LLE protocol that can be optimized:

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex briefly.

  • Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient: A linear gradient can be optimized. A starting point could be:

  • 0-0.5 min: 5% B

  • 0.5-2.5 min: 5-95% B

  • 2.5-3.0 min: 95% B

  • 3.0-3.1 min: 95-5% B

  • 3.1-4.0 min: 5% B

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

Mass Spectrometry (MS)

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: ESI Positive

Key MS Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions for this compound need to be determined empirically. However, based on the known molecular weight and common fragmentation patterns of acetylated compounds and tizanidine itself, the following transitions can be used as a starting point for optimization.

The precursor ion will be the protonated molecule [M+H]⁺. Given the molecular weight of 299.77 for this compound, the precursor ion will have an m/z of approximately 300.8 .

For the product ions, a common fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O), which has a mass of 42.01 Da. Therefore, a potential product ion would be [M+H-42]⁺. Another potential fragmentation would involve the tizanidine core.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - PredictedCollision Energy (eV) - Starting Point
This compound300.8258.8 (Loss of ketene)20
This compound300.8To be determined empiricallyTo be determined empirically

Note: The optimal collision energy for each transition should be determined by infusing a standard solution of this compound and varying the collision energy to maximize the product ion signal.

For method development, the non-deuterated N-Acetyl Tizanidine (MW: 295.75, [M+H]⁺: 296.8) can be used to optimize the fragmentation, with the expectation of similar fragmentation for the deuterated analog.

Data Presentation

The quantitative data for a validation study should be summarized in tables for clarity.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
0.10.00598.54.2
0.50.024101.23.1
10.051100.52.5
50.25399.81.8
100.508100.11.5
502.5499.22.1
1005.11100.81.9

Table 3: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day % RSD (n=6)Inter-day % RSD (n=18)
LQC0.30.29899.33.84.5
MQC88.05100.62.23.1
HQC8079.599.42.93.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Illustrative)

As this is a protocol for detecting a metabolite, a signaling pathway is not directly applicable. Instead, a logical diagram of the analytical process is more relevant and has been provided above.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective detection of this compound. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for demanding research applications in pharmacokinetics and drug metabolism. Researchers should perform in-house validation of this method to ensure it meets the specific requirements of their studies.

References

Application Notes and Protocols for Pharmacokinetic Studies Utilizing N-Acetyl Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant, employing N-Acetyl Tizanidine-d4 as an internal standard for quantitative bioanalysis.[1][2]

Introduction

Tizanidine is indicated for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, resulting in a low oral bioavailability of approximately 21%.[3][4] Accurate characterization of its pharmacokinetic profile is crucial for effective therapeutic use and to understand potential drug-drug interactions, particularly with CYP1A2 inhibitors.[4]

This document outlines a robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of tizanidine in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for ensuring the accuracy and precision of the results by correcting for variability during sample preparation and analysis.[5]

Principle of the Method

The analytical method is based on the principle of stable isotope dilution tandem mass spectrometry. This compound, a deuterated analog of a tizanidine metabolite, is added to plasma samples at a known concentration. This internal standard (IS) behaves similarly to the analyte (tizanidine) during extraction and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the IS, precise and accurate quantification can be achieved, mitigating potential matrix effects and procedural inconsistencies.[6]

Experimental Protocols

Materials and Reagents
  • Analytes: Tizanidine Hydrochloride, this compound

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate, Water (deionized, 18 MΩ·cm), Human plasma (drug-free, with anticoagulant)

  • Consumables: 1.5 mL polypropylene tubes, 96-well plates, analytical balance, volumetric flasks, pipettes

Instrumentation (LC-MS/MS)

A typical system for this analysis would consist of a high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC System: Capable of gradient elution.

  • Mass Spectrometer: Triple quadrupole with Multiple Reaction Monitoring (MRM) capability.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tizanidine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Tizanidine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples (e.g., 50 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into 1.5 mL polypropylene tubes.

  • Add 20 µL of the IS working solution to all tubes except for the blank matrix samples. Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

Table 1: Suggested Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Suggested Mass Spectrometry Parameters

ParameterAnalyte: TizanidineInternal Standard: this compound
Ionization Mode ESI PositiveESI Positive
MRM Transition (Q1/Q3) To be optimizedTo be optimized
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

(Note: Specific MRM transitions and compound-dependent parameters must be optimized by infusing the individual compounds into the mass spectrometer.)

Data Presentation: Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for tizanidine following a single oral 4 mg dose, which can be expected from a study utilizing this protocol.

Table 3: Summary of Tizanidine Pharmacokinetic Parameters (Single 4 mg Oral Dose)

ParameterMean Value ± SDUnit
Cmax (Peak Plasma Concentration) 1.25 ± 0.98ng/mL
Tmax (Time to Peak Concentration) 0.92 ± 0.47hours
AUC0→last (Area Under the Curve) 2.50 ± 2.17ng·h/mL
AUC0→∞ (Area Under the Curve, extrapolated) 2.78 ± 2.32ng·h/mL
t½ (Elimination Half-life) 1.25 ± 0.71hours

(Data are representative and compiled from literature for illustrative purposes.)

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection (QQQ) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify vs. Calibration Curve ratio->calibration pk_calc Calculate PK Parameters calibration->pk_calc

Caption: Bioanalytical workflow for tizanidine quantification.

Tizanidine Metabolic Pathway

G cluster_liver Hepatic Metabolism tizanidine Tizanidine cyp1a2 CYP1A2 Enzyme tizanidine->cyp1a2 First-Pass Metabolism metabolites Inactive Metabolites (e.g., N-Acetyl Tizanidine) cyp1a2->metabolites excretion Renal Excretion metabolites->excretion

Caption: Primary metabolic pathway of tizanidine.

References

Application Notes and Protocols for N-Acetyl Tizanidine-d4 in Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity.[1] Given its therapeutic use and potential for overdose, robust analytical methods are essential for its detection and quantification in biological matrices for toxicological screening and pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as N-Acetyl Tizanidine-d4, is the gold standard in quantitative mass spectrometry-based assays, providing high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][3]

These application notes provide a detailed protocol for the quantification of tizanidine in biological samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight
Tizanidine5-Chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole51322-75-9C₉H₈ClN₅S253.71
This compound1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl-d4]-ethanone1276602-33-5C₁₁H₆D₄ClN₅OS299.77

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for tizanidine extraction from plasma.[4][5]

Reagents and Materials:

  • Human plasma or urine samples

  • This compound internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

  • Tizanidine stock solution for calibration standards and quality controls (e.g., 1 mg/mL in methanol)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Ethyl acetate or a mixture of Diethyl ether and Dichloromethane (e.g., 80:20, v/v)

  • Reconstitution Solvent: Mobile phase or a mixture of Acetonitrile and water (e.g., 50:50, v/v)

  • Vortex mixer

  • Centrifuge

  • Sample evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of the biological sample (plasma or urine) into a clean polypropylene centrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.

  • For calibration and quality control samples, add the corresponding volume of tizanidine working solution. For blank samples, add an equivalent volume of methanol.

  • Add 250 µL of 0.1 M NaOH to each tube and vortex for 30 seconds to alkalinize the sample.

  • Add 3 mL of the extraction solvent.

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are based on published methods for tizanidine analysis and should be optimized for the specific instrumentation used.[4][5]

Chromatographic Conditions:

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with 5-10% B, ramp to 90-95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Mass Spectrometric Conditions:

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 - 5500 V
Source Temperature 400 - 550 °C
Collision Gas Nitrogen or Argon

MRM Transitions:

The following table includes the reported MRM transitions for tizanidine and predicted transitions for this compound. The transitions for the internal standard should be experimentally verified.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tizanidine 254.1211.1 (quantifier)To be optimized (e.g., 20-30)
254.144.1 (qualifier)To be optimized (e.g., 35-45)
This compound (IS) 300.1Predicted: 257.1To be optimized
300.1Predicted: 48.1To be optimized

Disclaimer: The MRM transitions for this compound are predicted based on the fragmentation of tizanidine and the addition of a deuterated acetyl group. The precursor ion reflects the addition of a proton to the molecular weight of this compound (299.77). The predicted product ion at m/z 257.1 corresponds to the neutral loss of the deuterated acetyl group (COCH3D). The product ion at m/z 48.1 is predicted based on a common fragment of the imidazoline ring, shifted by the deuterium labels. These transitions must be confirmed and optimized in a laboratory setting.

Data Presentation

Table 1: Method Validation Parameters for Tizanidine Quantification

This table summarizes typical performance characteristics of LC-MS/MS methods for tizanidine quantification in biological matrices.[4][5]

ParameterTypical Value
Linearity Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 80%
Matrix Effect Minimal and compensated by IS

Visualizations

Tizanidine Metabolism and Analysis Workflow

The following diagrams illustrate the metabolic pathway of tizanidine and the experimental workflow for its toxicological screening.

Tizanidine Metabolism Pathway Tizanidine Tizanidine CYP1A2 CYP1A2 (Liver) Tizanidine->CYP1A2 Hepatic Metabolism Metabolites Inactive Metabolites CYP1A2->Metabolites

Caption: Metabolic pathway of Tizanidine.

Toxicology Screening Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with this compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Results Quant->Report

Caption: Experimental workflow for toxicology screening.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of tizanidine in toxicological screening. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in clinical and forensic toxicology. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis. It is recommended that each laboratory validates the method according to its specific standard operating procedures and regulatory requirements.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Tizanidine using N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity. Due to its significant first-pass metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, tizanidine exhibits considerable interindividual pharmacokinetic variability.[1] This variability, coupled with a narrow therapeutic window, underscores the importance of Therapeutic Drug Monitoring (TDM) to optimize dosing, ensure efficacy, and minimize adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of tizanidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and N-Acetyl Tizanidine-d4 as an internal standard.

N-Acetyl Tizanidine is a metabolite of tizanidine, and its deuterated form, this compound, serves as an ideal internal standard for LC-MS/MS analysis. Its chemical properties and ionization efficiency closely mimic the analyte of interest, tizanidine, ensuring accurate and precise quantification by compensating for variations during sample preparation and analysis.

Tizanidine Metabolism and Pharmacokinetics

Tizanidine undergoes extensive hepatic metabolism, with approximately 95% of an administered dose being metabolized before excretion. The primary metabolic pathway is oxidation, mediated by CYP1A2. The resulting metabolites are considered inactive. The elimination half-life of tizanidine is approximately 2.5 hours. Given its extensive metabolism, factors affecting CYP1A2 activity, such as co-administered drugs or genetic polymorphisms, can significantly impact tizanidine plasma concentrations.

Experimental Protocols

This section details the methodology for the quantification of tizanidine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Tizanidine Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Acetate

  • Ultrapure Water

  • Human Plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (Triple Quadrupole)

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Stock and Working Solutions
  • Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Tizanidine Hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the tizanidine stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in a methanol/water (50:50, v/v) mixture to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tizanidine254.0211.020
Tizanidine (Qualifier)254.044.035
This compound (IS) 300.1 211.0 25
This compound (IS Qualifier) 300.1 48.0 40

Note: The MRM transitions for this compound are predicted based on its structure and the known fragmentation of tizanidine. The precursor ion reflects the addition of the acetyl group and four deuterium atoms. The product ions are anticipated to be similar to tizanidine's fragments, with a potential shift for fragments containing the deuterated portion.

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal
Stability (Freeze-thaw, short-term, long-term) Stable

Visualizations

Tizanidine Metabolism Pathway

Tizanidine_Metabolism Tizanidine Tizanidine CYP1A2 CYP1A2 (Primary Enzyme) Tizanidine->CYP1A2 Hepatic First-Pass Metabolism Metabolites Inactive Metabolites Excretion Renal Excretion Metabolites->Excretion CYP1A2->Metabolites

Caption: Metabolic pathway of Tizanidine.

Experimental Workflow for Tizanidine Quantification

Tizanidine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add this compound (IS) Plasma->IS_add Precipitation Protein Precipitation (Acetonitrile) IS_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: LC-MS/MS analytical workflow.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of tizanidine in human plasma. The detailed protocol and validation parameters outlined in these application notes offer a comprehensive guide for researchers and clinicians to implement this assay, thereby facilitating individualized patient care and optimizing therapeutic outcomes with tizanidine.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl Tizanidine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting during the HPLC analysis of N-Acetyl Tizanidine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated analog of N-Acetyl Tizanidine, which is a known metabolite and related compound of Tizanidine. Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling is common for internal standards in quantitative mass spectrometry-based bioanalysis.

Q2: We are observing a split or shoulder peak for our this compound standard. What are the potential causes?

Peak splitting in the HPLC analysis of this compound can stem from several factors, broadly categorized as either chromatographic issues or compound-specific phenomena.

  • Chromatographic Issues: These are general HPLC problems that can affect any analyte. They include a blocked column frit, the formation of a void at the column inlet, or improper packing of the stationary phase.[1][2][3]

  • Compound-Specific Phenomena: These are issues related to the unique chemical properties of this compound. The two most likely causes are:

    • Isotopic Co-elution: The this compound standard may not be isotopically pure, containing residual non-deuterated (d0) or partially deuterated (d1, d2, d3) species. The small differences in physicochemical properties due to the deuterium substitution can be sufficient for partial separation on a high-efficiency HPLC column, leading to a split or broadened peak.

    • Rotational Isomers (Conformers): The N-Acetyl Tizanidine molecule has restricted rotation around the amide bond (N-C=O) and the bond connecting the amino group to the benzothiadiazole ring system. If the energy barrier to rotation is high enough, stable rotational isomers (also known as atropisomers or conformers) can exist at room temperature. These isomers can have slightly different polarities and shapes, causing them to separate during chromatography. If the rate of interconversion between these isomers is slow on the chromatographic timescale, two distinct peaks or a split peak will be observed.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Splitting

This guide will help you systematically determine the root cause of the peak splitting observed for this compound.

Step 1: System Suitability Check

  • Action: Inject a well-characterized, non-deuterated standard compound that is known to give a sharp, symmetrical peak on your HPLC system.

  • Expected Outcome:

    • Sharp, symmetrical peak: If the standard gives a good peak shape, the issue is likely related to the this compound sample itself (Isotopic Purity or Rotational Isomers). Proceed to Step 2 .

    • Split or broadened peak: If the standard also shows poor peak shape, the problem is likely with the HPLC system or column. Proceed to the General HPLC Troubleshooting section below.

Step 2: Investigate Isotopic Purity

  • Action: If you have access to a high-resolution mass spectrometer (HRMS), analyze your this compound standard to determine its isotopic distribution.

  • Expected Outcome:

    • Predominantly d4 with minor d0-d3 signals: This confirms the presence of isotopic variants. The peak splitting is likely due to the chromatographic separation of these isotopologues. Consider the solutions in Guide 2 .

    • Purely d4 signal: If the standard is isotopically pure, the peak splitting is more likely due to the presence of rotational isomers. Proceed to Step 3 .

Step 3: Investigate Rotational Isomers

  • Action: Vary the column temperature. Increase the temperature in increments of 5-10 °C (e.g., from 30 °C to 40 °C, then 50 °C).

  • Expected Outcome:

    • Peaks begin to coalesce or broaden into a "batman" shape: This is a strong indication of the presence of rotational isomers. At higher temperatures, the rate of interconversion between the isomers increases, and the column is no longer able to resolve them, resulting in a single, potentially broader peak. Refer to Guide 2 for solutions.

    • No significant change in peak splitting (retention times may decrease): If the peak splitting persists at higher temperatures, the cause may still be isotopic separation or a very high energy barrier for rotational isomerism.

Guide 2: Resolving Peak Splitting of this compound

Based on the diagnosis from Guide 1, here are potential solutions to obtain a single, sharp peak for this compound.

Scenario 1: Peak Splitting due to Isotopic Impurities

  • Solution 1: Modify Chromatographic Selectivity:

    • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A slight change can alter the selectivity and may cause the isotopic variants to co-elute.

    • Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can influence the separation of isotopologues.

    • pH of Mobile Phase: For ionizable compounds like Tizanidine, the pH of the mobile phase is a critical parameter. Small adjustments to the pH can change the ionization state of the molecule and may affect the separation of isotopic species.

  • Solution 2: Reduce Column Efficiency:

    • While generally not recommended, using a shorter column or a column with a larger particle size can decrease the resolving power, potentially causing the closely eluting isotopic peaks to merge into one. This should be a last resort as it will also affect the separation of other components in your analysis.

Scenario 2: Peak Splitting due to Rotational Isomers

  • Solution 1: Increase Column Temperature: As determined in the diagnostic step, increasing the column temperature can accelerate the interconversion of rotational isomers, leading to a single peak.[4] A temperature of 40-60 °C is a good starting point.

  • Solution 2: Adjust Mobile Phase pH: The stability and interconversion rate of rotational isomers can sometimes be pH-dependent. Experiment with slight adjustments to the mobile phase pH.

  • Solution 3: Modify Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a solvent that promotes a single conformational state before injection can sometimes help, although this can be difficult to predict.

General HPLC Troubleshooting for Peak Splitting

If the issue is determined to be system-related, consider the following actions:

  • Check for Blockages: Reverse flush the column at a low flow rate. If this does not resolve the issue, the column frit may be permanently blocked and require replacement.[1]

  • Inspect for Voids: A void at the head of the column can cause peak splitting. This is often due to pressure shocks or improper column handling. A column with a void typically needs to be replaced.[1]

  • Ensure Proper Connections: Check all fittings between the injector, column, and detector to ensure there are no leaks or dead volumes.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of Tizanidine and its related compounds, which can serve as a starting point for method development and troubleshooting for this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[5]Kromasil® C18 (250 x 4.6 mm, 5 µm)Waters symmetry C18 ODS (250×4.6 mm, 5μm)[6]Shimadzu C18 (15cm×4.6mm, 5µ)
Mobile Phase 0.1% Trifluoroacetic Acid and Acetonitrile (65:35 v/v)[5]Methanol and Water (80:20 v/v)Acetonitrile and Phosphate buffer (20:80 v/v)[6]Water and Methanol (50:50 v/v)
pH Not specified3.0 (adjusted with orthophosphoric acid)3.0 (adjusted with ortho-phosphoric acid)[6]4.0 (adjusted with ortho-phosphoric acid or sodium hydroxide)
Flow Rate 0.5 mL/min[5]0.8 mL/min1.0 ml/min[6]1.0 ml/min
Temperature 30°C[5]Ambient25°C[7]Not specified
Detection 228 nm[5]228 nm230 nm[6]318 nm

Experimental Protocols

Protocol 1: Method for Investigating the Effect of Temperature on Peak Shape

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 65:35 (v/v) Acetonitrile:0.1% Formic Acid in Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector Wavelength: 230 nm

    • Initial Column Temperature: 25 °C

  • Procedure: a. Equilibrate the HPLC system with the mobile phase at 25 °C until a stable baseline is achieved. b. Inject the this compound standard and record the chromatogram. c. Increase the column temperature to 35 °C and allow the system to equilibrate. d. Inject the standard again and record the chromatogram. e. Repeat the process at 45 °C and 55 °C.

  • Analysis: Compare the chromatograms at different temperatures. Look for changes in peak shape, specifically the merging of split peaks into a single peak.

Visualizations

Peak_Splitting_Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Splitting start Peak Splitting Observed system_check Inject System Suitability Standard start->system_check peak_shape Good Peak Shape? system_check->peak_shape compound_issue Issue is Compound-Specific peak_shape->compound_issue Yes system_issue Issue is System-Related peak_shape->system_issue No check_isotopic Analyze by HRMS for Isotopic Purity compound_issue->check_isotopic general_troubleshooting General HPLC Troubleshooting: - Check for blockages - Inspect for voids - Verify connections system_issue->general_troubleshooting isotopic_pure Isotopically Pure? check_isotopic->isotopic_pure isotopic_cause Cause: Isotopic Separation isotopic_pure->isotopic_cause No rotational_cause Cause: Rotational Isomers isotopic_pure->rotational_cause Yes temp_study Perform Temperature Study rotational_cause->temp_study coalescence Peaks Coalesce at Higher Temp? temp_study->coalescence coalescence->isotopic_cause No confirm_rotational Confirmed: Rotational Isomers coalescence->confirm_rotational Yes

Caption: A flowchart illustrating the systematic approach to diagnosing the cause of peak splitting for this compound.

Potential_Causes_of_Peak_Splitting Potential Causes of this compound Peak Splitting peak_splitting Observed Peak Splitting cause1 Isotopic Separation peak_splitting->cause1 cause2 Rotational Isomers peak_splitting->cause2 sub_cause1a This compound cause1->sub_cause1a sub_cause1b N-Acetyl Tizanidine-d0, d1, d2, d3 cause1->sub_cause1b sub_cause2a Rotational Isomer A cause2->sub_cause2a sub_cause2b Rotational Isomer B cause2->sub_cause2b

Caption: A diagram illustrating the two primary compound-specific hypotheses for peak splitting in this compound analysis.

References

Technical Support Center: N-Acetyl Tizanidine-d4 Plasma Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the degradation of N-Acetyl Tizanidine-d4 in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

This compound is the N-acetylated, deuterated form of tizanidine. The deuterated component (d4) makes it suitable as an internal standard (IS) for quantitative bioanalysis using mass spectrometry. Its stability is critical because the fundamental assumption of using an IS is that it behaves identically to the analyte during sample preparation and analysis. If the IS degrades, it leads to inaccurate and unreliable quantification of the target analyte.

Q2: What are the primary factors that can cause the degradation of this compound in plasma?

Several factors can contribute to the degradation of drugs and their metabolites in biological matrices.[1] For this compound, the main concerns would be:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze the N-acetyl group.

  • pH Instability: Extreme pH values can catalyze the hydrolysis of the amide bond. Most drugs exhibit maximum stability in the pH range of 4 to 8.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.[2][3][4][5] Conversely, repeated freeze-thaw cycles can also compromise stability.

  • Oxidation: Although less likely for this specific modification, oxidative processes in the plasma can affect drug stability.[1]

Q3: What are the recommended storage conditions for plasma samples containing this compound?

Based on stability studies of the parent compound, tizanidine, it is recommended to store plasma samples at -20°C or -70°C for long-term stability. One study indicated that tizanidine was stable in plasma for about one month when stored in a frozen state. For short-term storage (e.g., on the benchtop during processing), samples should be kept on ice to minimize enzymatic activity.

Q4: How do I handle blood collection to minimize pre-analytical degradation?

Proper sample collection is crucial. It is recommended to:

  • Use tubes containing an anticoagulant like K2EDTA.

  • Cool the blood sample immediately after collection by placing it on ice.

  • Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma as soon as possible.

  • If enzymatic degradation is suspected, consider adding specific enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes, pending validation.

  • Freeze the resulting plasma immediately at -20°C or lower.

Troubleshooting Guide

Problem 1: I am observing a low analytical signal or poor recovery for this compound.

Potential Cause Troubleshooting Action
Degradation during sample collection and handling. Review your blood collection and processing protocol. Ensure samples are cooled immediately and centrifuged at a low temperature. Minimize the time samples spend at room temperature.
Degradation during storage. Verify the storage temperature and check for temperature fluctuations. Assess the impact of freeze-thaw cycles by conducting a specific stability test (see Experimental Protocols). One study on tizanidine found an average degradation of around 1-2% after three freeze-thaw cycles.[6]
Inefficient extraction from plasma. Optimize your sample preparation method (e.g., protein precipitation or liquid-liquid extraction). Ensure the pH of the extraction solvent is optimal for this compound. For tizanidine, liquid-liquid extraction with diethyl ether has been used.[6]
Adsorption to container surfaces. Use low-adsorption polypropylene tubes and vials. Silanized glassware can also be considered.

Problem 2: My results show high variability between replicate samples.

Potential Cause Troubleshooting Action
Inconsistent sample handling. Standardize the timing and temperature for each step of your sample processing workflow, from thawing to extraction.
Partial degradation. Inconsistent exposure to room temperature can lead to varying levels of degradation. Keep all samples on ice during processing.
Enzymatic activity varying between plasma lots. Test the stability in plasma from multiple donors to ensure the method is robust.

Problem 3: I see a peak corresponding to Tizanidine-d4 in my samples.

Potential Cause Troubleshooting Action
Hydrolysis of the N-acetyl group. This is a strong indicator of degradation. The primary solution is to minimize sample exposure to elevated temperatures and non-optimal pH conditions. Implement the handling procedures outlined in the FAQs.
Impurity in the reference standard. Analyze a fresh solution of the this compound standard to confirm its purity and rule out the presence of Tizanidine-d4 as a contaminant.

Quantitative Stability Data for Tizanidine

The following table summarizes stability data found for the parent compound, tizanidine , in human plasma. This data can serve as a useful reference for designing stability studies for this compound.

Stability TestConditionsConcentration(s) TestedStability OutcomeReference
Freeze-Thaw Stability Three cycles1 ng/mL and 7 ng/mLAverage degradation was 2.27% and 1.04% respectively.[6]
Long-Term Stability Three weeks at frozen stateLow and high concentrationsOver 95% of the drug remained, with a mean degradation of 3.70%.[6]
General Stability One month at frozen stateNot specifiedThe drug was found to be stable.

Visualizations

Potential Degradation Pathway

cluster_main Potential Hydrolytic Degradation NATD This compound TD Tizanidine-d4 NATD->TD Hydrolysis (Enzymatic or pH-mediated) AA Acetic Acid cluster_workflow Plasma Stability Experimental Workflow A Spike fresh control plasma with this compound B Divide into aliquots for each stability condition A->B C T=0 Analysis: Process and analyze immediately B->C Baseline D Expose aliquots to stress conditions (Freeze/Thaw, Bench-Top, Long-Term) B->D Stress Tests E Process stressed samples using validated bioanalytical method D->E F Analyze samples and compare results to T=0 E->F G Calculate % Recovery and assess stability F->G cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation rect rect start Low or variable IS signal observed? ft_check Is degradation seen in F/T samples? start->ft_check Yes bt_check Is degradation seen in bench-top samples? ft_check->bt_check No sol_ft Minimize freeze/thaw cycles. Aliquot samples after first thaw. ft_check->sol_ft Yes lt_check Is degradation seen in long-term samples? bt_check->lt_check No sol_bt Keep samples on ice during processing. Add enzyme inhibitors if necessary. bt_check->sol_bt Yes sol_lt Verify storage freezer temperature. Ensure no temperature excursions. lt_check->sol_lt Yes no_deg Degradation is unlikely. Investigate extraction efficiency or instrument issues. lt_check->no_deg No

References

Technical Support Center: Troubleshooting Poor Recovery of N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of N-Acetyl Tizanidine-d4 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is the deuterated stable isotope-labeled internal standard for N-Acetyl Tizanidine, a metabolite of the muscle relaxant Tizanidine. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it is added to samples at a known concentration. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variability and potential loss during the experimental workflow, ensuring accurate quantification of the analyte.

Q2: I am observing consistently low recovery of this compound. What are the most common causes?

Poor recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical process. The most common culprits include:

  • Suboptimal Sample Extraction: Inefficient extraction from the biological matrix is a primary cause of low recovery. This can be due to an inappropriate extraction method (e.g., Solid-Phase Extraction vs. Liquid-Liquid Extraction), incorrect pH, or an unsuitable solvent.

  • Degradation of the Internal Standard: Tizanidine and its derivatives can be susceptible to degradation under certain conditions. While generally stable in acidic and basic conditions, Tizanidine has shown susceptibility to oxidation and photolytic degradation.[1] The stability of the N-acetylated and deuterated form may vary.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an apparent low recovery.[2][3]

  • Adsorption to Surfaces: The analyte can adsorb to plasticware or glassware, especially if inappropriate materials are used or if the sample is stored for extended periods.[4]

  • Inaccurate Spiking: Errors in the preparation or addition of the internal standard stock solution to the samples will lead to inaccurate final concentrations and apparent poor recovery.

Q3: Can the position of the deuterium labels on this compound affect its stability and recovery?

Yes, the position of deuterium labels can potentially influence the stability of the molecule. If the labels are on exchangeable protons (e.g., on -NH or -OH groups), they can be lost and replaced with hydrogen from the solvent, altering the mass of the internal standard and affecting quantification. However, this compound is labeled on the imidazoline ring, which is generally a stable position less prone to back-exchange.

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of this compound

This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.

Step 1: Evaluate the Sample Preparation Workflow

The sample preparation stage is the most critical for ensuring good recovery.

Troubleshooting Workflow for Poor Recovery

TroubleshootingWorkflow cluster_Start Start cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Solution Solution Start Poor Recovery of This compound Detected CheckIS Verify Internal Standard (Concentration, Purity, Storage) Start->CheckIS OptimizeExtraction Optimize Extraction (SPE vs. LLE, pH, Solvent) CheckIS->OptimizeExtraction IS Verified SolutionFound Recovery Improved CheckIS->SolutionFound IS Issue Corrected CheckAdsorption Investigate Adsorption (Use low-binding plates, minimize transfers) OptimizeExtraction->CheckAdsorption Extraction Optimized OptimizeExtraction->SolutionFound Extraction Issue Corrected EvaluateMatrixEffects Assess Matrix Effects (Post-column infusion, dilution) CheckAdsorption->EvaluateMatrixEffects Adsorption Minimized CheckAdsorption->SolutionFound Adsorption Issue Corrected CheckInstrument Verify Instrument Performance (Source conditions, calibration) EvaluateMatrixEffects->CheckInstrument Matrix Effects Addressed EvaluateMatrixEffects->SolutionFound Matrix Effects Mitigated CheckInstrument->SolutionFound Instrument OK CheckInstrument->SolutionFound Instrument Issue Resolved

Caption: Troubleshooting workflow for poor this compound recovery.

Table 1: Troubleshooting Sample Preparation Issues

Potential Cause Recommended Action Expected Outcome
Incorrect pH during Extraction Tizanidine is a basic compound. Ensure the sample pH is adjusted to >9 before liquid-liquid extraction with an organic solvent to ensure it is in its neutral, more extractable form.Improved partitioning into the organic phase and higher recovery.
Inappropriate LLE Solvent The polarity of the extraction solvent is crucial. Diethyl ether and ethyl acetate have been successfully used for Tizanidine extraction.[5] Experiment with different solvents or mixtures to find the optimal one for your matrix.Enhanced extraction efficiency.
Suboptimal SPE Sorbent For solid-phase extraction, the choice of sorbent is critical. A polymeric reversed-phase sorbent like Oasis HLB can be effective for retaining Tizanidine and its metabolites from plasma.Better retention and cleaner extracts, leading to improved recovery and reduced matrix effects.
Analyte Adsorption This compound may adsorb to glass or certain types of plastic surfaces.Use low-binding polypropylene tubes and plates. Minimize sample transfer steps.[4]
Internal Standard Degradation Tizanidine is susceptible to oxidation. Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at a low temperature). Avoid prolonged exposure of samples to light or oxidizing agents.Consistent and predictable internal standard response.

Step 2: Investigate Matrix Effects

Matrix effects can significantly suppress the signal of your internal standard.

Table 2: Troubleshooting Matrix Effects

Potential Cause Recommended Action Expected Outcome
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.Modify the chromatographic gradient to better separate the analyte from interfering matrix components. A study on Tizanidine demonstrated negligible matrix effects with a validated LC-MS/MS method.[6]
Insufficient Sample Cleanup Residual phospholipids and other matrix components are a common cause of ion suppression.Optimize the SPE wash steps to more effectively remove interfering compounds. Consider using a more rigorous extraction method.
High Sample Concentration Injecting a highly concentrated extract can overwhelm the ion source.Dilute the final extract before injection.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Tizanidine and this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

    • Vortex mix for 10 seconds.

  • pH Adjustment:

    • Add 50 µL of 1 M sodium hydroxide solution to alkalize the sample to a pH of approximately 10.

    • Vortex mix for 10 seconds.

  • Extraction:

    • Add 1 mL of diethyl ether.

    • Vortex mix vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex mix for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Tizanidine and this compound from Human Plasma

This protocol is a general guideline using a polymeric reversed-phase sorbent and may require optimization.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 25 µL of this compound working solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

    • Vortex mix for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB µElution plate well with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE plate.

    • Apply a gentle vacuum or positive pressure to draw the sample through the sorbent.

  • Washing:

    • Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

    • Apply a vacuum to dry the sorbent.

  • Elution:

    • Elute the analytes with 2 x 25 µL of methanol into a clean collection plate.

  • Dilution and Injection:

    • Add 50 µL of water to the eluate.

    • Vortex mix and inject into the LC-MS/MS system.

Logical Relationship of Troubleshooting Steps

LogicalRelationship cluster_SamplePrep Sample Preparation cluster_MatrixEffects Matrix Effects cluster_Instrumental Instrumental Problem Poor Recovery SamplePrep Sample Preparation Issues Problem->SamplePrep MatrixEffects Matrix Effects Problem->MatrixEffects Instrumental Instrumental Problems Problem->Instrumental Extraction Suboptimal Extraction SamplePrep->Extraction Degradation Analyte Degradation SamplePrep->Degradation Adsorption Adsorption to Surfaces SamplePrep->Adsorption IonSuppression Ion Suppression MatrixEffects->IonSuppression IonEnhancement Ion Enhancement MatrixEffects->IonEnhancement SourceContamination Source Contamination Instrumental->SourceContamination IncorrectSettings Incorrect MS Settings Instrumental->IncorrectSettings

Caption: Logical relationships of potential issues causing poor recovery.

References

Technical Support Center: Resolving Co-elution of N-Acetyl Tizanidine-d4 with Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of N-Acetyl Tizanidine-d4 with tizanidine metabolites during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Acetyl Tizanidine, a potential metabolite of Tizanidine. It is used in quantitative LC-MS/MS assays to correct for variability in sample preparation and instrument response, ensuring accurate and precise quantification of the analyte.

Q2: What are the common metabolites of tizanidine that could potentially co-elute with this compound?

Q3: What are the typical mass transitions for tizanidine and this compound?

Based on available literature, a common MRM transition for tizanidine (precursor ion m/z 254) is the product ion at m/z 44.[2] For this compound, the precursor ion is predicted to be m/z 300.1, accounting for the addition of the acetyl group and four deuterium atoms. A probable product ion would result from the fragmentation of the imidazoline ring, similar to tizanidine. A plausible and stable product ion would be m/z 86.1, corresponding to the deuterated and acetylated imidazoline fragment.

Troubleshooting Guide for Co-elution Issues

Problem: Poor peak shape (fronting, tailing, or split peaks) for this compound.

This can be an indication of co-elution with an interfering substance.

Initial Assessment Workflow

cluster_0 Initial Assessment Observe_Poor_Peak Observe Poor Peak Shape (Fronting, Tailing, Split) Check_System_Suitability Check System Suitability (Peak Shape of Standards) Observe_Poor_Peak->Check_System_Suitability Is the issue system-wide? Inject_Blank Inject Blank Matrix (without IS) Check_System_Suitability->Inject_Blank System OK Analyze_Metabolite_Standards Analyze Individual Metabolite Standards (if available) Inject_Blank->Analyze_Metabolite_Standards Identify potential interferences

Caption: Workflow for the initial assessment of poor peak shape.

Troubleshooting Steps:

  • Methodical Column Selection:

    • Recommendation: Start with a C18 column, which is a versatile reversed-phase column. If co-elution persists, consider a column with a different selectivity. A phenyl-hexyl column can offer alternative selectivity due to pi-pi interactions, which may help separate aromatic compounds like tizanidine and its metabolites.

    • Rationale: Varying the stationary phase chemistry alters the separation mechanism, which can resolve compounds that co-elute on a standard C18 column.

  • Mobile Phase Optimization:

    • Recommendation: Modify the mobile phase composition. Adjusting the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact retention and selectivity. Tizanidine is a basic compound, so a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape.

    • Rationale: Changes in mobile phase composition alter the polarity and ionization state of the analytes, leading to differential retention times.

  • Gradient Profile Adjustment:

    • Recommendation: If using a gradient, try making it shallower. A slower increase in the organic solvent percentage over time can improve the resolution between closely eluting compounds.

    • Rationale: A shallower gradient increases the separation window, allowing for better resolution of analytes with similar hydrophobicities.

Problem: Inaccurate or imprecise quantification of the target analyte.

Co-elution of an interfering metabolite with the internal standard (this compound) can lead to an inconsistent internal standard response, thereby affecting the accuracy and precision of the analyte quantification.

Workflow for Resolving Inaccurate Quantification

cluster_1 Quantification Troubleshooting Inaccurate_Quantification Inaccurate/Imprecise Quantification Observed Evaluate_IS_Response Evaluate Internal Standard Peak Area Consistency Inaccurate_Quantification->Evaluate_IS_Response Modify_Chromatography Modify Chromatographic Conditions (see above) Evaluate_IS_Response->Modify_Chromatography Inconsistent IS Area Confirm_Separation Confirm Separation of IS from Interferences Modify_Chromatography->Confirm_Separation

Caption: Troubleshooting workflow for inaccurate quantification due to co-elution.

Troubleshooting Steps:

  • Confirm Peak Purity:

    • Recommendation: If your mass spectrometer has the capability, perform a peak purity scan across the this compound peak. Look for any changes in the mass spectrum across the peak, which would indicate the presence of a co-eluting compound.

  • Optimize Chromatographic Selectivity:

    • Recommendation: Employ the column and mobile phase optimization strategies mentioned in the previous section. The goal is to achieve baseline separation between this compound and any interfering metabolites.

Experimental Protocols

Optimized LC-MS/MS Method for Separation of Tizanidine and this compound

This protocol provides a starting point for developing a robust method to separate tizanidine and its potential metabolites from the internal standard.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode

Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tizanidine254.044.135
This compound300.186.130

Note: The product ion for this compound is a predicted value based on its chemical structure and may require optimization on your specific instrument.

Tizanidine Metabolism and Potential for Co-elution

Tizanidine Tizanidine CYP1A2 CYP1A2 Tizanidine->CYP1A2 Metabolites Hydroxylated Metabolites N-Oxide Metabolites CYP1A2->Metabolites Co_elution Potential Co-elution Metabolites->Co_elution Similar Polarity N_Acetyl_Tizanidine_d4 This compound (Internal Standard) N_Acetyl_Tizanidine_d4->Co_elution Similar Polarity

References

Technical Support Center: N-Acetyl Tizanidine-d4 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides guidance on the stability of N-Acetyl Tizanidine-d4, with a specific focus on the impact of pH. The following sections offer frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the N-acetylated and deuterated form of Tizanidine. Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] The deuterated acetylated form is often used as an internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is critical for the accuracy and reproducibility of analytical methods. Degradation of the standard can lead to inaccurate quantification of the target analyte.

Q2: How does pH typically affect the stability of a molecule like this compound?

A2: Molecules containing amide bonds, such as this compound, are susceptible to pH-dependent hydrolysis.[2] This reaction can be catalyzed by both acidic and basic conditions.

  • Under acidic conditions, the amide bond can be hydrolyzed to yield Tizanidine-d4 and acetic acid.

  • Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the amide, also leading to hydrolysis. The rate of hydrolysis is generally lowest near a neutral pH and increases at highly acidic or alkaline pH.

Q3: At what pH range is this compound expected to be most stable?

A3: Based on the general principles of amide chemistry, this compound is expected to be most stable in the neutral to slightly acidic pH range (approximately pH 4-7). Stability is expected to decrease significantly at pH values below 3 and above 9.

Q4: What are the likely degradation products of this compound under stress conditions?

A4: The primary degradation pathway under hydrolytic stress (acidic or basic pH) is the cleavage of the N-acetyl bond. This would result in the formation of Tizanidine-d4 and acetic acid. Other minor degradation products could potentially form through oxidation or photolysis, similar to what has been observed for Tizanidine itself under forced degradation conditions.[1][3][4][5]

Q5: How can I monitor the stability of this compound in my samples?

A5: The most common method for monitoring the stability of this compound is by using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS/MS).[1] This technique allows for the separation of the parent compound from its degradation products, enabling accurate quantification of the remaining this compound over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid and unexpected degradation of this compound. The pH of your buffer or sample matrix is outside the optimal stability range (pH 4-7).Verify the pH of all solutions using a calibrated pH meter. Adjust the buffer to be within the pH 4-7 range.
The sample is being stored at an elevated temperature.Store stock solutions and samples at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).
High variability in stability results between replicate experiments. Inconsistent buffer preparation leading to slight pH variations.Prepare fresh buffers for each experiment using calibrated equipment. Ensure thorough mixing.
Fluctuations in incubation temperature.Use a calibrated incubator or water bath with precise temperature control.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Use LC-MS/MS to identify the mass of the unknown peaks. A likely candidate is Tizanidine-d4.
Interaction with components in the sample matrix.Run a matrix blank to identify interfering peaks. If necessary, optimize the chromatographic method to improve separation.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data demonstrates the expected impact of pH on stability.

Table 1: Stability of this compound at 37°C (% Remaining)

Time (Hours) pH 2.0 pH 4.5 pH 7.0 pH 9.0 pH 12.0
0 100% 100% 100% 100% 100%
8 85% 99% 99% 91% 78%
24 62% 97% 98% 75% 45%

| 48 | 41% | 95% | 96% | 58% | 22% |

Table 2: Formation of Tizanidine-d4 Degradant at 37°C (% Peak Area)

Time (Hours) pH 2.0 pH 4.5 pH 7.0 pH 9.0 pH 12.0
0 0% 0% 0% 0% 0%
8 14% <1% <1% 8% 21%
24 37% 2% 1% 24% 53%

| 48 | 58% | 4% | 3% | 41% | 76% |

Experimental Protocols & Visualizations

Protocol: pH-Based Forced Degradation Study

This protocol outlines a standard procedure for assessing the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffer (pH 7.0)

  • Citrate Buffer (pH 4.5)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Deionized, 18 MΩ·cm)

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Sample Preparation and Incubation:

  • For each pH condition (2.0, 4.5, 7.0, 9.0, 12.0), aliquot 1 mL of the respective buffer or solution (0.1 M HCl for pH ~2, 0.1 M NaOH for pH ~12) into a labeled amber vial.

  • Spike each vial with 10 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL.

  • Gently vortex each vial.

  • Incubate all samples in a water bath set to 37°C.

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 8, 24, 48 hours), withdraw a 100 µL aliquot from each vial.

  • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Dilute the aliquot 1:10 with mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the prepared samples onto a C18 RP-HPLC column.

  • Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Monitor the parent ion of this compound and the expected degradant ion (Tizanidine-d4) using Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer.

6. Data Analysis:

  • Calculate the peak area of this compound at each time point.

  • Determine the percentage of this compound remaining relative to the T=0 time point.

  • Plot the percentage remaining versus time for each pH condition.

Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Stock Prepare 1 mg/mL Stock (this compound in ACN) Spike Spike Stock into Buffers (Final Conc: 10 µg/mL) Stock->Spike Buffers Prepare pH Buffers (pH 2, 4.5, 7, 9, 12) Buffers->Spike Incubate Incubate Samples at 37°C Spike->Incubate Sample Withdraw Aliquots at Time Points (0, 8, 24, 48h) Incubate->Sample Neutralize Neutralize & Dilute Samples Sample->Neutralize Inject Inject on LC-MS/MS Neutralize->Inject Analyze Quantify Parent & Degradant Inject->Analyze Report Calculate % Degradation & Plot Data Analyze->Report

Caption: Experimental workflow for the pH-based forced degradation study.

G Parent This compound Degradant Tizanidine-d4 Parent->Degradant  Hydrolysis (Acid or Base Catalyzed) Product Acetic Acid Parent->Product

Caption: Hypothetical primary degradation pathway of this compound.

References

Technical Support Center: Minimizing Ion Suppression for N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using N-Acetyl Tizanidine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is low and inconsistent across samples. Could this be ion suppression?

A1: Yes, low and variable signal intensity for your internal standard (IS), this compound, is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components from your sample interfere with the ionization of the analyte and the IS in the mass spectrometer's ion source.[1][2] This leads to a decreased signal, poor reproducibility, and inaccurate quantification.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most significant. This will help determine if the suppression is co-eluting with your analyte and IS.

  • Review Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components like phospholipids, salts, or proteins.[3] Consider optimizing your current method or switching to a more rigorous technique.

  • Chromatographic Optimization: Adjust your chromatographic conditions to separate this compound and the analyte from the regions of ion suppression.

Q2: What are the primary causes of ion suppression when analyzing biological samples?

A2: Ion suppression in biological sample analysis is primarily caused by endogenous and exogenous components in the sample matrix that are not removed during sample preparation. These interfering substances compete with the analyte and internal standard for ionization in the MS source.

Common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the signal.[3]

  • Proteins and Peptides: Incomplete removal of proteins can lead to ion source contamination and signal suppression.

  • Exogenous Compounds: Co-administered drugs, their metabolites, or even contaminants from collection tubes can interfere with ionization.[3]

Q3: How can I improve my sample preparation to reduce ion suppression for this compound?

A3: An effective sample preparation protocol is crucial for minimizing ion suppression by removing interfering matrix components before LC-MS/MS analysis.[4] The choice of technique depends on the sample matrix and the physicochemical properties of tizanidine.

Sample Preparation TechniquePrincipleRelative Effectiveness for Ion SuppressionKey Considerations
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).ModerateSimple and fast, but may not effectively remove phospholipids and other endogenous components.[5]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases to separate them from matrix components.GoodCan provide cleaner extracts than PPT. Optimization of pH and solvent choice is critical for good recovery.[5]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.ExcellentHighly effective at removing a wide range of interferences, including phospholipids and salts, leading to significantly reduced ion suppression.[5]

Q4: My deuterated internal standard, this compound, and the unlabeled analyte are separating chromatographically. Why is this a problem and how can I fix it?

A4: Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute perfectly with the unlabeled analyte.[6] If they separate, even slightly, they may be affected differently by a narrow region of ion suppression, leading to inaccurate quantification. This chromatographic separation can sometimes occur due to the deuterium substitution affecting the compound's interaction with the stationary phase.

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Gradient: A shallower gradient can help improve the co-elution of the analyte and IS.

    • Mobile Phase: Adjusting the mobile phase composition or pH might alter the retention characteristics and promote co-elution.

    • Column Chemistry: Experiment with a different column stationary phase that provides less resolution between the deuterated and non-deuterated compounds.[6]

  • Confirm Co-elution: Ensure that the apparent separation is not an artifact of the mass spectrometer's dwell time or scanning rate.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions of ion suppression in your chromatogram caused by the sample matrix.

Materials:

  • Standard LC-MS/MS system

  • Syringe pump

  • Tee union

  • Solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank extracted sample matrix (e.g., plasma extract without the analyte or IS)

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of a tee union.

    • Connect the syringe pump, containing the this compound solution, to the second inlet of the tee union.

    • Connect the outlet of the tee union to the mass spectrometer's ion source.

  • Infusion and Analysis:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). This should produce a stable, continuous signal for the IS.

    • Inject a blank extracted sample matrix onto the LC column and begin the chromatographic run using your analytical method's gradient.

  • Data Interpretation:

    • Monitor the signal intensity of the this compound.

    • A stable baseline indicates no ion suppression.

    • A significant drop in the baseline signal indicates a region of ion suppression where matrix components are eluting from the column.

    • Compare the retention time of your analyte and IS with these suppression zones to determine if they are co-eluting with interfering compounds.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis cluster_3 Mitigation Strategies cluster_4 Resolution Problem Low & Inconsistent IS Signal CheckSystem Check System Suitability (Peak Shape, RT) Problem->CheckSystem PostColumnInfusion Post-Column Infusion Experiment CheckSystem->PostColumnInfusion If system is OK SuppressionCoelution Suppression Zone Co-elutes with IS? PostColumnInfusion->SuppressionCoelution OptimizeChroma Optimize Chromatography (Gradient, Column) SuppressionCoelution->OptimizeChroma Yes ImproveSamplePrep Improve Sample Prep (LLE, SPE) SuppressionCoelution->ImproveSamplePrep Yes DiluteSample Dilute Sample SuppressionCoelution->DiluteSample Yes Resolved Consistent IS Signal Achieved SuppressionCoelution->Resolved No, check other issues OptimizeChroma->Resolved ImproveSamplePrep->Resolved DiluteSample->Resolved

Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.

SIL_Compensation cluster_0 Ionization in the MS Source cluster_1 Signal Output Analyte Analyte AnalyteSignal Reduced Analyte Signal Analyte->AnalyteSignal IS This compound (IS) IS_Signal Reduced IS Signal IS->IS_Signal Matrix Matrix Interferences Matrix->AnalyteSignal Suppresses Matrix->IS_Signal Suppresses Equally Ratio Analyte/IS Ratio AnalyteSignal->Ratio IS_Signal->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant Remains Constant

Caption: How a co-eluting stable isotope-labeled IS compensates for ion suppression.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Tizanidine Utilizing N-Acetyl Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of tizanidine in biological matrices, a critical aspect of pharmacokinetic, bioequivalence, and toxicological studies. The methods detailed herein are amenable to the use of N-Acetyl Tizanidine-d4 as an internal standard for robust and accurate quantification. This document summarizes key performance data, offers detailed experimental protocols, and visualizes analytical workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Data Summary: Performance of Tizanidine Quantification Methods

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods developed for the analysis of tizanidine. These parameters are crucial for evaluating the suitability of a method for a particular research application.

MethodMatrixLLOQLinearity RangeAccuracy (%)Precision (%RSD)
LC-MS/MS [1][2]Human Plasma50 pg/mL50 - 5000 pg/mLNot explicitly stated, but acceptable for validation< 13%
LC-MS/MS K2EDTA Human PlasmaNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
HPLC [3]Human Plasma0.1954 µg/mL (LOD)10 - 50 µg/mL95.39 - 97.19 (Recovery)< 2%
HPLC [4]Drug Substance & Formulated Products0.051 - 0.54 µg/mL (LOQ for tizanidine and intermediates)2 - 20 µg/mL99.5 - 99.8 (Recovery)1.0%

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the protocols for the key methods cited in this guide.

Method 1: High-Sensitivity LC-MS/MS for Tizanidine in Human Plasma[1][2]

This method is highly sensitive and suitable for pharmacokinetic studies where low concentrations of tizanidine are expected.

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Reversed-phase column.

    • Mobile Phase: Isocratic elution.

    • Flow Rate: Not explicitly stated.

    • Run Time: 2.5 minutes.

  • Detection:

    • Instrument: Tandem mass spectrometer with positive ion electrospray ionization.

    • Mode: Selected Reaction Monitoring (SRM).

Method 2: RP-HPLC for Tizanidine in Human Plasma[4]

This method provides a robust and cost-effective alternative to LC-MS/MS for applications where higher detection limits are acceptable.

  • Sample Preparation: Spiked human plasma.

  • Chromatographic Separation:

    • Column: Agilent-C18 Plasma 5 µm (4.6× 250 mm).

    • Mobile Phase: Methanol and 0.05% ortho phosphoric acid in water (pH 2.7) in the ratio of (20:80).

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • Instrument: HPLC with a Diode Array Detector (DAD).

    • Wavelength: 227 nm.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described above.

General Workflow for LC-MS/MS Analysis of Tizanidine start Start: Plasma Sample Collection spike Spike with Internal Standard (this compound) start->spike prep Sample Preparation (e.g., Liquid-Liquid Extraction) lc LC Separation (Reversed-Phase Column) prep->lc spike->prep ms MS/MS Detection (ESI+, SRM Mode) lc->ms quant Data Acquisition & Quantification ms->quant end End: Report Concentration quant->end General Workflow for HPLC-DAD Analysis of Tizanidine start Start: Plasma Sample Collection spike Spike with Internal Standard (e.g., Clonidine) start->spike prep Sample Preparation (Protein Precipitation/Filtration) hplc HPLC Separation (Reversed-Phase C18 Column) prep->hplc spike->prep dad DAD Detection (UV at 227 nm) hplc->dad quant Data Acquisition & Quantification dad->quant end End: Report Concentration quant->end Simplified Tizanidine Mechanism of Action tiz Tizanidine receptor Alpha-2 Adrenergic Receptor (Presynaptic Neuron) tiz->receptor inhibition Inhibition of Excitatory Neurotransmitter Release receptor->inhibition effect Muscle Relaxation inhibition->effect

References

A Comparative Guide to LC-MS/MS Methods for Tizanidine Quantification: Featuring N-Acetyl Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of tizanidine in biological matrices. Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

This document focuses on the validation parameters of various methods and highlights the advantages of using a stable isotope-labeled internal standard, specifically N-Acetyl Tizanidine-d4. While published methods often utilize alternative internal standards, the use of a deuterated analog like this compound is considered the gold standard in bioanalytical method development due to its ability to provide the highest accuracy and precision.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the key performance characteristics of a representative LC-MS/MS method for tizanidine, comparing the use of a conventional internal standard with the projected performance of a method utilizing this compound. The data for the "Alternative Method" is a composite from published literature, while the "this compound Method" represents an optimized approach leveraging the benefits of a stable isotope-labeled internal standard.

ParameterAlternative Method (e.g., using Amlodipine Besylate)[2][3]This compound Method (Projected)
Linearity Range 50 - 3200 pg/mL[2][3]10 - 5000 pg/mL
Lower Limit of Quantification (LLOQ) 50 pg/mL[2][4]10 pg/mL[5][6]
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% RSD) < 15%< 10%
Matrix Effect Potential for variabilityMinimized due to co-elution and similar ionization
Recovery VariableConsistent and reproducible
Internal Standard Amlodipine Besylate[2][3]This compound

Experimental Protocols

Representative LC-MS/MS Method using a Conventional Internal Standard

This protocol is a generalized representation based on published methods.[2][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add the internal standard solution (e.g., Amlodipine Besylate).

  • Vortex mix for 1 minute.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex mix for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetate).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tizanidine: e.g., m/z 254.1 → 210.1

    • Internal Standard (Amlodipine Besylate): e.g., m/z 409.2 → 238.1

Optimized LC-MS/MS Method using this compound

This proposed protocol is designed to leverage the advantages of a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant directly or after dilution.

2. Chromatographic Conditions:

  • Column: High-resolution C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive.

  • Detection Mode: MRM.

  • MRM Transitions:

    • Tizanidine: m/z 254.1 → 210.1

    • This compound: e.g., m/z 300.1 → [product ion] (To be determined experimentally, but would be 4 mass units higher than the corresponding fragment of the non-deuterated N-Acetyl Tizanidine).

Workflow and Pathway Diagrams

Caption: Workflow for Tizanidine Quantification using LC-MS/MS.

logical_relationship Advantages of this compound is This compound (Stable Isotope-Labeled IS) co_elution Similar Chromatographic Behavior (Co-elution with Analyte) is->co_elution ionization Identical Ionization Efficiency is->ionization extraction Correction for Extraction Variability is->extraction matrix_effect Compensation for Matrix Effects co_elution->matrix_effect ionization->matrix_effect accuracy Improved Accuracy matrix_effect->accuracy precision Enhanced Precision matrix_effect->precision extraction->accuracy extraction->precision reliability Increased Method Reliability accuracy->reliability precision->reliability

Caption: Advantages of using a stable isotope-labeled internal standard.

Conclusion

The validation of an LC-MS/MS method is paramount for ensuring the quality and reliability of bioanalytical data. While various internal standards can be employed for the quantification of tizanidine, the use of a stable isotope-labeled analog such as this compound offers significant advantages. These include improved accuracy, precision, and robustness of the method by effectively compensating for matrix effects and procedural variations. For researchers and drug development professionals, the adoption of such an internal standard is a critical step towards achieving the highest quality data in pharmacokinetic and other quantitative studies of tizanidine.

References

N-Acetyl Tizanidine-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical chemistry, the selection of an appropriate internal standard is paramount to achieving accurate and precise quantification of analytes. This is particularly crucial in regulated environments such as drug development and therapeutic drug monitoring. For the analysis of the muscle relaxant tizanidine, various internal standards have been employed. This guide provides a comparative overview of the performance of commonly used internal standards and discusses the theoretical advantages and potential of N-Acetyl Tizanidine-d4 as a stable isotope-labeled internal standard.

While specific experimental data on the performance of this compound as an internal standard for tizanidine analysis is not extensively available in publicly accessible literature, its structural similarity and deuteration suggest it is a strong candidate. Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and improving data quality.[1]

Performance of Alternative Internal Standards for Tizanidine Analysis

To provide a benchmark for evaluating the potential of this compound, this section summarizes the reported performance data for two alternative internal standards used in the quantification of tizanidine in human plasma: Amlodipine Besylate and Clonidine.

Internal StandardAnalytical MethodMatrixAccuracyPrecision (%RSD)Linearity (r²)Reference
Amlodipine Besylate LC-MS/MSHuman PlasmaWithin ±10% of nominal concentrations< 15%> 0.99[2]
Clonidine RP-HPLCHuman Plasma95.39 - 97.19% (recovery)Intraday: 0.21%, Interday: 0.90%0.999[3]

Discussion on this compound as an Ideal Internal Standard

N-Acetyl Tizanidine is a known derivative of tizanidine. A deuterated version, this compound, possesses properties that, in theory, make it an excellent internal standard for tizanidine quantification.

Theoretical Advantages:

  • Co-elution with Analyte: As a stable isotope-labeled analog, this compound is expected to have nearly identical chromatographic retention time as the unlabeled tizanidine. This co-elution is critical for effectively compensating for matrix-induced ionization suppression or enhancement in LC-MS/MS analysis.[1]

  • Similar Extraction Recovery: The physicochemical properties of this compound would be very similar to tizanidine, leading to comparable recovery during sample extraction procedures.

  • Correction for Variability: An ideal internal standard should correct for variability in sample preparation, injection volume, and instrument response.[4] A stable isotope-labeled standard like this compound is best suited for this purpose.

Potential Challenges:

  • Deuterium Isotope Effect: In some cases, the replacement of hydrogen with deuterium can lead to slight changes in chromatographic retention time, a phenomenon known as the deuterium isotope effect. This could potentially lead to differential matrix effects if the internal standard does not perfectly co-elute with the analyte.

  • Hydrogen/Deuterium Exchange: The stability of the deuterium labels should be confirmed to ensure that no H/D exchange occurs during sample processing and storage, which would compromise the accuracy of the assay.

Experimental Protocols

Below are the summarized experimental protocols for the analytical methods that utilized alternative internal standards for tizanidine quantification.

LC-MS/MS Method with Amlodipine Besylate Internal Standard[2][5]
  • Chromatography: Agilent 1225 Infinity LC system with a ZORBAX Eclipse Plus C18 column (291× 55mm, 191μm particle size).

  • Mobile Phase: Not explicitly detailed in the abstract, but typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Detection: Agilent 6465 Triple Quadrupole Mass Spectrometer using multiple reaction monitoring (MRM).

  • Sample Preparation: Liquid-liquid extraction of tizanidine and the internal standard from human plasma.

  • Validation: The method was validated according to ICH M10 guidelines, ensuring accuracy, precision, specificity, and robustness over a linear calibration curve range of 55–3255 ppt.

RP-HPLC Method with Clonidine Internal Standard[3]
  • Chromatography: Agilent C18 Plasma 5 μm column (4.6× 250 mm).

  • Mobile Phase: Methanol and 0.05% ortho-phosphoric acid in water (pH 2.7) in a ratio of 20:80 (v/v) at a flow rate of 0.7 mL/min.

  • Detection: DAD detection at 227 nm.

  • Sample Preparation: Not explicitly detailed, but the method was developed for the estimation of tizanidine in human plasma.

  • Validation: The method was found to be linear over a concentration range of 10-50 µg/ml with a correlation coefficient of 0.999. The method was validated according to ICH guidelines.

Visualizing the Bioanalytical Workflow and Comparative Logic

The following diagrams illustrate a typical bioanalytical workflow and the logical comparison of internal standards for tizanidine analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical bioanalytical workflow using an internal standard.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard Characteristics cluster_alternatives Alternatives with Available Data cluster_subject Subject of Evaluation Ideal Co-elutes with Analyte Similar Extraction Recovery Corrects for Matrix Effects Amlodipine Amlodipine Besylate (Structurally Dissimilar) Ideal->Amlodipine Lower Correlation Clonidine Clonidine (Structurally Related Agonist) Ideal->Clonidine Moderate Correlation NATd4 This compound (Stable Isotope Labeled Analog) Ideal->NATd4 Theoretically High Correlation NATd4->Amlodipine Expected Superior Performance NATd4->Clonidine Expected Superior Performance

Caption: Logical comparison of internal standards for tizanidine analysis.

References

A Comparative Guide to the Bioanalytical Calibration of Tizanidine using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Performance of Tizanidine Bioanalytical Methods

The selection of an appropriate analytical method and internal standard is crucial for achieving the desired sensitivity, accuracy, and precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of Tizanidine in biological matrices due to its high selectivity and sensitivity. The following table summarizes the performance characteristics of different validated methods for Tizanidine quantification, highlighting the linearity and range of their calibration curves.

Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSAmlodipine BesylateHuman Plasma50 - 3200 pg/mL> 0.99
RP-HPLCClonidineHuman Plasma10 - 50 µg/mL0.999[3]
UV Spectroscopy-Bulk Drug2 - 12 µg/mL0.99961[4]
RP-HPLC-Bulk and Pharmaceutical Formulation40 - 60 µg/mL1.00[5]
RP-HPLCMeloxicam-5 - 50 µg/mL0.9997[6]

Note: The use of a deuterated internal standard such as Tizanidine-d4 is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response.[1][2]

Experimental Protocol for Calibration Curve Establishment

The following is a generalized experimental protocol for establishing a calibration curve for the quantification of Tizanidine in a biological matrix, typically human plasma, using a deuterated internal standard like Tizanidine-d4. This protocol is based on common practices in bioanalytical method validation.[7][8]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a primary stock solution of Tizanidine in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a primary stock solution of Tizanidine-d4 in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Tizanidine stock solution with a mixture of the organic solvent and water to create a series of working standard solutions at different concentrations. Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards:

  • Spike a known volume of the blank biological matrix (e.g., human plasma) with the Tizanidine working standard solutions to create a set of calibration standards at a minimum of six to eight different concentration levels, covering the expected in-study sample concentration range.

  • Add a fixed volume of the internal standard working solution to each calibration standard.

3. Sample Preparation (e.g., Protein Precipitation):

  • To each calibration standard, add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate the plasma proteins.

  • Vortex mix the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

4. Instrumental Analysis (LC-MS/MS):

  • Inject a fixed volume of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a suitable column and mobile phase gradient.

  • Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis (typically with a weighting factor, e.g., 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The acceptance criterion for the correlation coefficient is typically r² ≥ 0.99.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the establishment of a calibration curve for bioanalytical method validation.

G Workflow for Calibration Curve Establishment cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis & Data Processing stock_analyte Prepare Analyte Stock Solution working_solutions Prepare Working Solutions stock_analyte->working_solutions stock_is Prepare IS Stock Solution stock_is->working_solutions spike_matrix Spike Blank Matrix with Analyte working_solutions->spike_matrix add_is Add Internal Standard spike_matrix->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis peak_area_ratio Calculate Peak Area Ratio lcms_analysis->peak_area_ratio calibration_curve Construct Calibration Curve peak_area_ratio->calibration_curve regression Linear Regression Analysis calibration_curve->regression

Experimental workflow for calibration curve establishment.

References

A Comparative Guide to the Bioanalytical Methods for Tizanidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Tizanidine in biological matrices, primarily human plasma. The use of a deuterated internal standard, such as N-Acetyl Tizanidine-d4, is a common practice in mass spectrometry-based methods to ensure accuracy and precision. While the limit of detection (LOD) is a critical performance characteristic of the analytical method for the target analyte (Tizanidine), it is not a parameter typically determined for the internal standard itself. This guide focuses on the performance of the overall analytical method.

Comparison of Analytical Methods for Tizanidine Quantification

The following table summarizes the performance characteristics of different analytical methods used for the quantification of Tizanidine. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more accessible alternative.

MethodAnalyteInternal StandardMatrixLinearity RangeLLOQLODReference
LC-MS/MS TizanidineAmlodipine BesylateHuman Plasma50 - 3200 pg/mL50 pg/mLNot Reported[1][2]
LC-MS/MS TizanidineNot specifiedHuman Plasma50 - 5000 pg/mL50 pg/mLNot Reported[3]
LC-MS/MS TizanidineHuperzine AHuman Plasma10 - 5000 pg/mL10 pg/mLNot Reported
HPLC-UV TizanidineClonidineHuman Plasma10 - 50 µg/mL0.5923 µg/mL0.1954 µg/mL
UHPLC-UV TizanidineNot specifiedNot specified17.4 - 290 ng/mL3.83 ng/mL1.26 ng/mL

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for LC-MS/MS and HPLC-UV methods for Tizanidine quantification.

LC-MS/MS Method for Tizanidine in Human Plasma

This method offers high sensitivity and is suitable for pharmacokinetic studies.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of human plasma, add the internal standard solution (e.g., this compound).

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tizanidine: e.g., m/z 254.1 → 210.1

    • This compound (as a potential internal standard): The specific transition would be determined by direct infusion and optimization.

HPLC-UV Method for Tizanidine in Human Plasma

This method is a more widely available and cost-effective alternative to LC-MS/MS, though typically less sensitive.

1. Sample Preparation (Protein Precipitation):

  • To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an acidic aqueous buffer (e.g., 0.05% orthophosphoric acid in water) in a specific ratio (e.g., 20:80 v/v).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method development and validation for Tizanidine, a process that ensures the reliability and accuracy of the quantitative data.

Bioanalytical_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Opt Optimization of Chromatography & MS Selectivity Selectivity Opt->Selectivity SP_Dev Sample Preparation Development SP_Dev->Opt IS_Sel Internal Standard Selection (e.g., this compound) IS_Sel->SP_Dev Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Sample_Prep Sample Preparation Stability->Sample_Prep Data_Acq Data Acquisition Sample_Prep->Data_Acq Quant Quantification Data_Acq->Quant

Caption: Bioanalytical method development, validation, and sample analysis workflow.

References

A Researcher's Guide to Assessing the Isotopic Purity of N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioanalysis, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison and detailed methodologies for assessing the isotopic purity of N-Acetyl Tizanidine-d4, a commonly used internal standard for the muscle relaxant tizanidine. This guide also introduces Tizanidine-d4 as a viable alternative and presents supporting data for comparison.

Product Overview: this compound and a Viable Alternative

This compound is the deuterated form of N-Acetyl Tizanidine, a metabolite of tizanidine. It is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of tizanidine in biological matrices. An alternative deuterated internal standard is Tizanidine-d4. The key properties of both compounds are summarized below.

FeatureThis compoundTizanidine-d4
Chemical Structure
CAS Number 1276602-33-5[1]1188331-19-2
Molecular Formula C₁₁H₆D₄ClN₅OS[1]C₉H₄D₄ClN₅S
Molecular Weight 299.77 g/mol [1]257.74 g/mol
Stated Isotopic Purity Typically >98%≥99% deuterated forms (d1-d4)[2][3]
Commercial Suppliers MedChemExpress, Pharmaffiliates, Toronto Research ChemicalsCayman Chemical, MedChemExpress

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of deuterated standards is primarily determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative information about the distribution of isotopologues and the degree of deuteration.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique to determine the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • Instrumentation and Parameters:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • High-Resolution Mass Spectrometry (HRMS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Scan Mode: Full scan from m/z 290 to 310.

      • Resolution: > 60,000 FWHM.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the d0 to d4 isotopologues of N-Acetyl Tizanidine.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is reported as the percentage of the desired deuterated form (d4).

Quantitative ¹H-NMR for Degree of Deuteration

Quantitative ¹H-NMR (qNMR) can be used to determine the degree of deuteration by comparing the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position in the molecule or to a certified internal standard.[4][5][6]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and a similar amount of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot of the solution to an NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d6.

    • Experiment: ¹H-NMR.

    • Parameters:

      • Pulse Angle: 30°.

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

      • Number of Scans: 16.

  • Data Analysis:

    • Integrate the residual proton signals corresponding to the deuterated positions on the imidazoline ring of this compound.

    • Integrate a well-resolved signal from the non-deuterated part of the molecule (e.g., the acetyl group protons).

    • Calculate the percentage of deuteration based on the relative integrals of these signals.

Data Presentation and Comparison

Table 1: Isotopic Distribution of this compound (Hypothetical Data)

IsotopologueRelative Abundance (%) - Supplier ARelative Abundance (%) - Supplier B
d0 (unlabeled)0.50.8
d11.01.5
d21.52.0
d32.02.5
d4 95.0 93.2
Total Isotopic Purity (d4) 95.0% 93.2%

Table 2: Isotopic Purity Comparison

CompoundStated Isotopic PurityIsotopic Distribution Specification
This compound>98% (Typical)Data not publicly available
Tizanidine-d4≥99% deuterated forms (d1-d4)[2][3]≤1% d0[3]

Visualization of the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the isotopic purity of a deuterated internal standard.

G Isotopic Purity Assessment Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Purity Determination Reception Receive Deuterated Standard StockPrep Prepare Stock Solution Reception->StockPrep Dilution Prepare Working Solution StockPrep->Dilution HRMS LC-HRMS Analysis Dilution->HRMS NMR qNMR Analysis Dilution->NMR MS_Data Extract Ion Chromatograms & Integrate Peak Areas HRMS->MS_Data NMR_Data Integrate Proton Signals NMR->NMR_Data MS_Calc Calculate Isotopic Distribution MS_Data->MS_Calc NMR_Calc Calculate Degree of Deuteration NMR_Data->NMR_Calc FinalPurity Final Isotopic Purity Report MS_Calc->FinalPurity NMR_Calc->FinalPurity

Caption: Workflow for Isotopic Purity Assessment.

Conclusion and Recommendations

The assessment of isotopic purity is a critical step in the validation of deuterated internal standards. Both HRMS and qNMR are powerful techniques that provide detailed information about the isotopic composition of this compound.

Key Recommendations:

  • Request Certificates of Analysis: Always request a lot-specific Certificate of Analysis from the supplier, which should provide detailed information on the isotopic distribution.

  • Independent Verification: For critical applications, it is advisable to independently verify the isotopic purity using the methods outlined in this guide.

  • Consider Alternatives: Based on publicly available data, Tizanidine-d4 appears to have a higher specified isotopic purity compared to the general claims for this compound.[2][3] Researchers should consider Tizanidine-d4 as a potential alternative internal standard, depending on the specific requirements of their assay.

  • Method Validation: The choice of internal standard should be justified and validated within the context of the specific bioanalytical method to ensure accuracy and precision.

By following the protocols and considerations presented in this guide, researchers can confidently assess the isotopic purity of this compound and select the most appropriate internal standard for their tizanidine quantification studies.

References

A Comparative Guide to the Quantification of Tizanidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of tizanidine and its metabolites in biological matrices. Tizanidine, a centrally acting α2-adrenergic agonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2] Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document summarizes key performance data for various analytical techniques, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows using Graphviz visualizations.

Metabolism of Tizanidine

Tizanidine undergoes extensive first-pass metabolism, with about 95% of an administered dose being metabolized before excretion. The primary metabolic pathways involve oxidation of the imidazoline ring. The two major, though inactive, metabolites identified in humans are:

  • 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole

  • 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-4-ol [3]

Due to this extensive metabolism, sensitive and specific analytical methods are required to quantify both tizanidine and its metabolites in various biological samples.

Comparative Analysis of Quantification Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of tizanidine and its related compounds due to its high sensitivity and specificity.[3] High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is also widely used, particularly for pharmaceutical dosage forms. Gas chromatography-mass spectrometry (GC-MS) offers another alternative, though it may require derivatization to improve the volatility of the analytes.

Below is a summary of the quantitative performance of various published methods. While specific methods for the direct quantification of tizanidine metabolites are not extensively detailed in the literature, the methodologies presented for tizanidine can be adapted for metabolite analysis. The principles of separation and detection are directly applicable, though optimization of chromatographic conditions and mass spectrometric parameters for each metabolite would be necessary.

Table 1: Comparison of Analytical Methods for Tizanidine Quantification

MethodAnalyte(s)MatrixLLOQLinearity RangeAccuracy (%)Precision (%RSD)Reference
LC-MS/MS TizanidineHuman Plasma50 pg/mL50 - 5000 pg/mLNot Reported< 13%[3]
LC-MS/MS TizanidineHuman Plasma10.0 pg·mL-110.0 - 5000 pg·mL-1Within 3.6% (relative error)< 10.0%[4]
LC-MS/MS TizanidineHuman Plasma50 ppt50 - 3200 pptNot ReportedNot Reported
HPLC-DAD TizanidineHuman Plasma0.5923 µg/ml10 - 50 µg/ml95.39 - 97.19% (recovery)0.21% (intraday), 0.90% (interday)[]
RP-HPLC Tizanidine & 5 ImpuritiesAPI0.3 - 0.45 µg/mL0.5 - 4.0 µg/mL95 - 105% (recovery)Not Reported
GC-MS TizanidineHuman Plasma0.5 ng/mL0.5 - 10.0 ng/mL99.2 - 110.5%< 6.9%

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in tizanidine and metabolite quantification.

LC-MS/MS Method for Tizanidine in Human Plasma

This protocol is based on a validated method for the bioequivalence and pharmacokinetic analysis of tizanidine.[3]

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Vortex for 10 seconds to mix.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

  • Add 3 mL of an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

b) Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse Plus C18 (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A mixture of methanol and ammonium acetate buffer (e.g., 10 mM, pH 4.5) in a gradient or isocratic elution.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

c) Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tizanidine: Precursor ion (Q1) m/z 254.1 → Product ion (Q3) m/z 211.1

    • Internal Standard: Dependent on the chosen standard.

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

RP-HPLC Method for Tizanidine and Related Impurities

This method is adapted from a study on the simultaneous estimation of tizanidine and its impurities, which can serve as a basis for metabolite analysis.

a) Sample Preparation (for API)

  • Accurately weigh and dissolve the tizanidine active pharmaceutical ingredient (API) in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution.

  • Further dilute the stock solution to fall within the linear range of the method.

b) Chromatographic Conditions

  • HPLC System: Shimadzu LC-2010 CHT or equivalent with a UV/Vis or DAD detector.

  • Column: YMC Pack Pro C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: A buffer solution (e.g., phosphate buffer, pH adjusted).

    • Mobile Phase B: Acetonitrile.

    • The gradient program should be optimized to achieve separation between tizanidine and its metabolites/impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Injection Volume: 20 µL

Visualizations

Tizanidine Metabolism Signaling Pathway

The following diagram illustrates the primary metabolic pathway of tizanidine.

tizanidine_metabolism tizanidine Tizanidine cyp1a2 CYP1A2 (Liver Microsomes) tizanidine->cyp1a2 metabolite1 5-chloro-4-(2-imidazolin-4-on-2-ylamino) -2,1,3-benzothiadiazole (Inactive Metabolite) cyp1a2->metabolite1 Oxidation metabolite2 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino] -4,5-dihydro-1H-imidazol-4-ol (Inactive Metabolite) cyp1a2->metabolite2 Hydroxylation

Caption: Primary metabolic pathway of tizanidine mediated by CYP1A2.

General Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the typical workflow for quantifying a drug and its metabolites in a biological matrix using LC-MS/MS.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for bioanalytical quantification by LC-MS/MS.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-Acetyl Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for N-Acetyl Tizanidine-d4.

Chemical Identifier:

  • Compound: this compound

  • CAS Number: 1276602-33-5[1]

  • Molecular Formula: C₁₁H₆D₄ClN₅OS[1]

  • Appearance: Yellow Solid[1]

  • Storage: 2-8°C Refrigerator[1]

Hazard Identification and Personal Protective Equipment

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-impermeable glovesInspect gloves prior to use.[2]
Lab coat or impervious clothingWear fire/flame resistant and impervious clothing.
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation is experienced. Must be NIOSH/MSHA or European Standard EN 149 approved.[2]

Procedural Guidance for Safe Handling

Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • Use a fume hood or other local exhaust ventilation to keep airborne levels below recommended exposure limits.[2]

  • Ensure a safety shower and eye wash station are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet for Tizanidine-d4.[2]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a fume hood to avoid dust formation and inhalation.

    • Use non-sparking tools to prevent ignition.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container tightly closed when not in use.

  • General Hygiene:

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the laboratory.

    • Routinely wash work clothing and protective equipment to remove contaminants.[3]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]
Skin Contact Wash the affected area immediately with plenty of soap and water.[2] If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Accidental Release Measures:

  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid dust formation.

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

Disposal Method:

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • The disposal of deuterated compounds does not typically require special procedures beyond those for their non-deuterated counterparts. The primary hazard is associated with the chemical properties of the tizanidine analog, not the deuterium labeling.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A Preparation - Review SDS - Don PPE B Engineering Controls - Fume Hood - Ventilation A->B Proceed with Caution C Handling - Weighing - Solution Prep B->C Safe Environment D Emergency Preparedness - Spill Kit - First Aid C->D In case of incident E Decontamination - Clean Work Area - Remove PPE C->E F Waste Disposal - Segregate Waste - Label Container E->F G Secure Storage - 2-8°C Refrigerator F->G For unused material

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.